Nvs-PI3-4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPXLLWDLOWEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVS-PI3-4: A Technical Guide to its High Selectivity for PI3K Gamma
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NVS-PI3-4, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This document details the quantitative selectivity of this compound, the experimental protocols used to determine its activity, and its role within the broader PI3K signaling pathway.
Core Data: Potency and Selectivity
This compound demonstrates exceptional selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ). The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these isoforms, providing a clear quantitative measure of its selectivity.
| PI3K Isoform | IC50 (nM) |
| p110α | >10000 |
| p110β | 850 |
| p110δ | 2100 |
| p110γ | 27 |
Data sourced from Juss et al., 2012, PLOS ONE.
Experimental Protocols
The determination of this compound's potency and selectivity relies on robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.
Objective: To determine the IC50 value of this compound for each Class I PI3K isoform.
Principle: The kinase activity is measured by quantifying the phosphorylation of the substrate phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PIP). The use of radiolabeled ATP ([γ-32P]ATP) allows for the detection and quantification of the phosphorylated product.
Materials:
-
Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
This compound at various concentrations
-
Phosphatidylinositol (PI) substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1N HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the purified PI3K enzyme and the PI substrate in the kinase reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids containing the radiolabeled PIP.
-
Quantify the amount of 32P-labeled PIP using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Neutrophil Oxidative Burst
This assay assesses the functional consequence of PI3Kγ inhibition by this compound in a cellular context.
Objective: To measure the effect of this compound on the fMLP-induced oxidative burst in human neutrophils.
Principle: Neutrophil activation by stimuli such as the bacterial peptide mimic fMLP leads to the production of reactive oxygen species (ROS), a process known as the oxidative burst. This response is dependent on PI3Kγ signaling. The production of ROS can be measured using a luminol-based chemiluminescence assay.
Materials:
-
Isolated human neutrophils
-
This compound at various concentrations
-
fMLP (N-formylmethionyl-leucyl-phenylalanine)
-
TNFα (Tumor Necrosis Factor-alpha) for priming (optional)
-
Luminol
-
Horseradish peroxidase (HRP)
-
Hank's Balanced Salt Solution (HBSS)
-
Luminometer
Procedure:
-
Isolate human neutrophils from fresh whole blood.
-
Resuspend the neutrophils in HBSS at a concentration of 4x106 cells/ml.
-
(Optional) Prime the cells with TNFα (e.g., 10 ng/ml) for a specific duration at 37°C.
-
Treat the neutrophils with different concentrations of this compound or a vehicle control and incubate at 37°C.
-
Add luminol and HRP to the cell suspension.
-
Transfer the cell suspension to a 96-well plate.
-
Initiate the oxidative burst by injecting fMLP (e.g., 100 nM final concentration) using a luminometer's injection port.
-
Immediately record the light emission (chemiluminescence) over a period of time (e.g., 5 minutes).
-
Analyze the data by calculating the peak or integrated chemiluminescence signal for each condition.
-
Plot the inhibition of the oxidative burst against the concentration of this compound to determine its cellular potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: PI3K signaling pathway highlighting the specific inhibition of PI3Kγ by this compound.
Caption: General experimental workflow for characterizing PI3K inhibitors.
Nvs-PI3-4: A Technical Guide to a Selective PI3Kγ Inhibitor for Allergic and Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Nvs-PI3-4, a novel and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The document consolidates available data on its discovery, mechanism of action, and preclinical development, with a focus on its application in allergy and inflammation research. Detailed experimental methodologies, quantitative data on its isoform selectivity, and visualizations of its role in cellular signaling pathways are presented to support its use as a potent research tool in drug discovery and development.
Introduction: The Role of PI3Kγ in Allergic and Inflammatory Responses
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is predominantly restricted to leukocytes, making them attractive targets for inflammatory and autoimmune diseases.
PI3Kγ is uniquely activated downstream of G-protein coupled receptors (GPCRs), which are central to the inflammatory cascade, responding to a variety of stimuli such as chemokines, cytokines, and lipid mediators. In the context of allergic responses, mast cells are key effector cells, and their activation via the high-affinity IgE receptor (FcεRI) leads to the release of histamine, proteases, and pro-inflammatory cytokines. While FcεRI signaling primarily activates Class IA PI3Ks, particularly PI3Kδ, a crucial role for PI3Kγ has been elucidated in an autocrine/paracrine amplification loop that sustains and enhances the allergic response.[1][2] This involves the initial release of mediators that subsequently activate GPCRs on the mast cell surface, leading to the activation of PI3Kγ.
This compound has emerged as a valuable pharmacological tool to dissect the specific contributions of PI3Kγ in these complex inflammatory processes. Its high selectivity allows for the targeted inhibition of this isoform, minimizing off-target effects on other PI3K isoforms and enabling a clearer understanding of its physiological and pathological roles.
Discovery and Development of this compound
This compound was developed as a novel, potent, and specific inhibitor of the p110γ catalytic subunit of PI3K.[3] While the detailed synthesis protocol for this compound is not publicly available, its chemical structure is known. The development of isoform-specific PI3K inhibitors like this compound has been a significant focus in medicinal chemistry to enhance therapeutic efficacy and reduce side effects associated with pan-PI3K inhibition.
Physicochemical Properties
Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not extensively documented in publicly available literature.
Clinical Development
To date, there is no publicly available information on any clinical trials involving this compound. Its primary application appears to be as a preclinical research compound.
Quantitative Data: In Vitro Potency and Selectivity
The efficacy and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms are summarized in the table below.
| PI3K Isoform | IC50 (nM) |
| PI3Kα (p110α) | 560 |
| PI3Kβ (p110β) | 1300 |
| PI3Kγ (p110γ) | 28 |
| PI3Kδ (p110δ) | 230 |
Data sourced from Condliffe et al., 2012.
As the data indicates, this compound demonstrates significant selectivity for PI3Kγ over the other Class I isoforms, with an approximately 8-fold selectivity over PI3Kδ, a 20-fold selectivity over PI3Kα, and a greater than 46-fold selectivity over PI3Kβ. This selectivity profile makes it a highly suitable tool for investigating the specific functions of PI3Kγ.
Mechanism of Action: Targeting the PI3Kγ Signaling Pathway
This compound exerts its effects by competitively binding to the ATP-binding pocket of the p110γ catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt/PKB) and phosphoinositide-dependent kinase 1 (PDK1).
PI3Kγ Signaling in Mast Cells
In mast cells, the activation of PI3Kγ is a key event in the amplification of allergic responses. While the initial aggregation of FcεRI by antigen-IgE complexes primarily activates PI3Kδ, this leads to the release of various mediators, including adenosine and chemokines like CCL2, CCL17, and CCL22.[4] These mediators then act in an autocrine or paracrine fashion on their respective GPCRs (e.g., adenosine A3 receptor) on the mast cell surface. This GPCR activation, through its Gβγ subunits, subsequently activates PI3Kγ.
The resulting production of PIP3 by PI3Kγ leads to the activation of downstream signaling cascades involving Akt and extracellular signal-regulated kinase (ERK), which are crucial for mast cell degranulation and the release of pro-inflammatory cytokines.[5] this compound effectively blocks this amplification loop, thereby attenuating the overall mast cell response.
Figure 1: Simplified signaling pathway of PI3Kγ in mast cell activation.
Preclinical Efficacy
The efficacy of this compound in attenuating allergic responses has been demonstrated in preclinical models. A key area of investigation has been its ability to inhibit mast cell recruitment and subsequent allergic reactions in vivo.
Inhibition of Mast Cell Recruitment
Studies utilizing intravital microscopy have shown that this compound effectively blocks the recruitment of mast cells to sites of inflammation.[3] This is a critical step in the progression of allergic responses, as the accumulation of mast cells in tissues exacerbates the inflammatory cascade.
Attenuation of Passive Cutaneous Anaphylaxis (PCA)
Experimental Protocols
The following are generalized protocols for key experiments where this compound has been utilized. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro PI3K Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of this compound against different PI3K isoforms.
Figure 2: Workflow for an in vitro PI3K inhibition assay.
-
Enzyme and Inhibitor Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. This compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, and DTT. The PI3K enzyme is pre-incubated with this compound or vehicle control.
-
Substrate Addition: The reaction is initiated by the addition of the lipid substrate PIP2 and [γ-32P]ATP.
-
Reaction Termination and Lipid Extraction: The reaction is allowed to proceed for a defined time at room temperature and then stopped. The radiolabeled lipids are extracted.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of [32P]PIP3 is quantified by autoradiography or phosphorimaging.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Intravital Microscopy for Mast Cell Recruitment
This protocol outlines the general steps for visualizing mast cell recruitment in vivo.
-
Animal Model: A suitable mouse model is used, often involving sensitization with an allergen.
-
Fluorescent Labeling: Mast cells can be visualized using fluorescently labeled antibodies against mast cell-specific markers (e.g., c-Kit) or by using transgenic reporter mice. The vasculature can be labeled with a fluorescently conjugated dextran.
-
Surgical Preparation: A specific tissue, such as the cremaster muscle or the ear pinna, is surgically prepared for microscopic observation while maintaining blood flow.
-
Drug Administration: this compound or vehicle is administered to the animal prior to allergen challenge.
-
Allergen Challenge: The prepared tissue is exposed to the specific allergen to induce an inflammatory response.
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Imaging: A multi-photon or confocal microscope is used to visualize the microvasculature and fluorescently labeled mast cells in real-time.
-
Image Analysis: The number of mast cells adhering to the endothelium and migrating into the surrounding tissue is quantified over time.
Passive Cutaneous Anaphylaxis (PCA)
This protocol describes a common in vivo model for assessing IgE-mediated allergic reactions.
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear. The contralateral ear is injected with saline as a control.
-
Drug Administration: After a period of sensitization (typically 24 hours), mice are treated with this compound or vehicle, often via oral gavage or intraperitoneal injection.
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Antigen Challenge: A solution of DNP-HSA (dinitrophenyl-human serum albumin) and Evans blue dye is administered intravenously. The Evans blue dye binds to albumin and extravasates into the tissue at sites of inflammation.
-
Measurement of Response: After a defined period (e.g., 30 minutes), the animals are euthanized, and the ears are collected. The Evans blue dye is extracted from the tissue, and the absorbance is measured spectrophotometrically to quantify the extent of plasma extravasation.
Conclusion
This compound is a potent and selective inhibitor of PI3Kγ that has proven to be an invaluable tool for dissecting the role of this kinase in allergic and inflammatory diseases. Its ability to specifically target PI3Kγ allows for a nuanced investigation of its contribution to mast cell recruitment and activation, downstream of both FcεRI and GPCR signaling. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into its pharmacokinetic properties and potential for therapeutic development is warranted.
References
- 1. G Protein-coupled receptors and the modification of FcεRI-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Nvs-PI3-4: A Technical Guide to a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase γ (PI3Kγ), a member of the Class IB PI3K family, is a critical lipid kinase primarily expressed in hematopoietic cells.[1] It plays a central role in transducing signals from G-protein coupled receptors (GPCRs), regulating essential immune cell functions such as migration, activation, and the inflammatory response.[1][2] Downstream of GPCRs, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn modulates cell growth, survival, and proliferation.[1]
Given its pivotal role in immunity and inflammation, PI3Kγ has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, allergies, and cancer.[3] Nvs-PI3-4 is a potent and highly selective small molecule inhibitor of PI3Kγ. Its exquisite selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the PI3Kγ isoform in complex biological systems and serves as a prototype for the development of PI3Kγ-targeted therapeutics. This guide provides an in-depth overview of the function, mechanism of action, and experimental application of this compound.
Mechanism of Action: Inducing a Selective Conformation
This compound functions as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ. Structural and biophysical analyses have revealed a sophisticated mechanism underlying its high isoform selectivity.
Like many kinase inhibitors, this compound forms a crucial hydrogen bond with the amide hydrogen of a valine residue (V882) in the hinge region of the p110γ ATP-binding pocket.[4] However, its selectivity is achieved through the exploitation of non-conserved residues at the entrance of the binding site.[5] Binding of this compound induces a distinct conformational change within the kinase domain. Specifically, it causes the residue Lysine 883 (K883) to rotate and open a unique, previously inaccessible pocket.[4][6] This rotation is accommodated by interactions with residues D884 and T955.[6] This induced pocket is a unique feature of p110γ; in other isoforms like p110α and p110δ, the corresponding residues would create a steric clash, preventing the formation of this pocket and thus precluding high-affinity binding.[6] This induced-fit mechanism is the structural basis for the remarkable selectivity of this compound for the γ isoform.
The PI3Kγ Signaling Pathway and Point of Inhibition
This compound exerts its biological effects by blocking the canonical PI3Kγ signaling cascade. This pathway is typically initiated by the activation of GPCRs, which leads to the dissociation of G-protein βγ subunits. These Gβγ subunits recruit the PI3Kγ complex (p110γ/p101 or p110γ/p84) to the plasma membrane, where it can access its lipid substrate, PIP2. This compound directly inhibits the catalytic activity of p110γ, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking all downstream signaling events, including the activation of Akt.
Quantitative Data: Isoform Selectivity Profile
The potency and selectivity of this compound have been quantified through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against the four Class I PI3K isoforms, demonstrating its strong preference for PI3Kγ.
| PI3K Isoform | Inhibitor | IC50 (µM) | Reference |
| p110α | This compound | 0.26 | [1][7][8] |
| p110β | This compound | 1.1 | [1][7][8] |
| p110δ | This compound | 0.13 | [1][7][8] |
| p110γ | This compound | 0.015 | [1][7][8] |
Experimental Protocols
This compound has been utilized in a variety of experimental settings to probe the function of PI3Kγ. Below are detailed methodologies for key cited experiments.
In Vitro PI3K Isoform Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified Class I PI3K isoforms.
-
Methodology: This protocol is adapted from methods described in the development of isoform-selective PI3K inhibitors.[4][5]
-
Enzyme Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are expressed and purified.
-
Assay Buffer: Prepare an assay buffer typically containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 20 mM MgCl₂, and 1 mM EGTA.
-
Lipid Substrate: Prepare liposomes containing phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (PS) in a 1:1 ratio.
-
Reaction Mixture: In a 96-well plate, combine the PI3K enzyme, the lipid substrate, and varying concentrations of this compound (typically a serial dilution from 10 µM to 0.1 nM) in the assay buffer.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~10-50 µM) to the mixture. Incubate at room temperature for 15-30 minutes.
-
Termination: Stop the reaction by adding 1M HCl.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solution.
-
Detection: Separate the resulting radiolabeled PIP3 from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of ³²P-labeled PIP3 using a phosphorimager.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Neutrophil Oxidative Burst Assay
-
Objective: To measure the effect of this compound on the fMLP-stimulated respiratory burst in human neutrophils.
-
Methodology: This protocol is based on the methods described by Juss et al. (2012).[1][7][9]
-
Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran sedimentation and centrifugation over a Ficoll-Paque gradient.
-
Cell Preparation: Resuspend the purified neutrophils in Hanks' Balanced Salt Solution (HBSS) at a concentration of 4 x 10⁶ cells/mL.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate at 37°C. For some experiments, cells can be pre-primed with TNFα (10 ng/mL).
-
Luminol Reaction: Add luminol (1 µM final concentration) and horseradish peroxidase (HRP, 62.5 U/mL final concentration) to the cell suspension. Aliquot 150 µL of this mixture into a pre-warmed 96-well luminometer plate.
-
Stimulation and Measurement: Place the plate in a luminometer. Inject fMLP (100 nM final concentration) to stimulate the oxidative burst. Immediately record the chemiluminescence (light emission) over a period of 5 minutes.
-
Data Analysis: Analyze the kinetic data of light emission to determine the effect of this compound on the fMLP-induced oxidative burst.
-
Passive Cutaneous Anaphylaxis (PCA) In Vivo Model
-
Objective: To assess the in vivo efficacy of this compound in an IgE-mediated allergic response.
-
Methodology: This protocol is based on the methods described by Collmann et al. (2013).[6][10]
-
Sensitization: Anesthetize C57BL/6 mice and passively sensitize them by intradermally injecting anti-DNP IgE into one ear. The contralateral ear is injected with saline to serve as a control.
-
Inhibitor Administration: 24 hours after sensitization, administer this compound or vehicle control to the mice, typically via oral gavage or intraperitoneal injection, at a specified time before the antigen challenge.
-
Antigen Challenge: After the appropriate inhibitor pre-treatment time (e.g., 30 minutes), challenge the mice by intravenously injecting dinitrophenyl-human serum albumin (DNP-HSA) antigen mixed with Evans blue dye.
-
Response Measurement: The Evans blue dye extravasates into the tissue at the site of the allergic reaction. After 30-60 minutes, euthanize the mice and excise the ears.
-
Dye Extraction: Incubate the excised ears in formamide at 63°C overnight to extract the Evans blue dye.
-
Quantification: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer to quantify the amount of dye extravasation, which is a direct measure of the vascular permeability and the severity of the allergic reaction.
-
Data Analysis: Compare the absorbance values from the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the allergic response.
-
Conclusion
This compound is a powerful and selective pharmacological inhibitor of PI3Kγ. Its function is defined by its ability to potently and selectively block the catalytic activity of the p110γ isoform through a unique induced-fit binding mechanism. This selectivity has allowed researchers to precisely delineate the role of PI3Kγ in various physiological and pathological processes, particularly in the context of immunity and inflammation. The quantitative data on its inhibitory profile and the detailed experimental protocols in which it has been successfully employed underscore its value as a critical tool for basic research and as a foundational compound in the development of next-generation therapeutics targeting the PI3Kγ pathway.
References
- 1. Functional Redundancy of Class I Phosphoinositide 3-Kinase (PI3K) Isoforms in Signaling Growth Factor-Mediated Human Neutrophil Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Functional redundancy of class I phosphoinositide 3-kinase (PI3K) isoforms in signaling growth factor-mediated human neutrophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swiss Open Access Repository [folia.unifr.ch]
Nvs-PI3-4: A Technical Guide to its Impact on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. Their functions, including chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs), are critical components of the innate immune response. The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of these processes. The PI3K family is divided into three classes, with Class I being the most extensively studied in immune cells. Class I PI3Ks are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). Notably, the p110δ (PI3Kδ) and p110γ (PI3Kγ) isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for inflammatory and autoimmune diseases.
This technical guide focuses on Nvs-PI3-4, a novel specific inhibitor of the PI3Kγ isoform, and its role in modulating neutrophil function. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its effects, and visualize the underlying signaling pathways and experimental workflows.
Mechanism of Action: Targeting PI3Kγ in Neutrophil Signaling
This compound exerts its effects by specifically inhibiting the catalytic activity of the p110γ subunit of Class IB PI3K. In neutrophils, PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs), such as those for chemokines (e.g., CXCL8) and bacterial products (e.g., fMLP).[1] Upon GPCR activation, the Gβγ subunits directly bind to and activate PI3Kγ.[2] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3]
PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, influencing a wide range of cellular functions critical for neutrophil activity, including:
-
Chemotaxis and Migration: The localized accumulation of PIP3 at the leading edge of a migrating neutrophil is essential for establishing cell polarity and directional movement towards a chemoattractant gradient.[3][4][5]
-
Oxidative Burst: The production of reactive oxygen species (ROS) by the NADPH oxidase complex is a crucial antimicrobial mechanism. PI3K signaling is implicated in the assembly and activation of this complex.
-
Degranulation: The release of antimicrobial proteins and proteases from neutrophil granules is a key effector function that is modulated by PI3K signaling.
-
Phagocytosis: The engulfment of pathogens is a complex process involving cytoskeletal rearrangements that are influenced by PI3K-dependent signals.[5]
-
NETosis: The formation of neutrophil extracellular traps (NETs) is a unique form of cell death that traps and kills pathogens. PI3Kγ has been identified as a contributor to NET formation in response to various stimuli.[2]
-
Survival: PI3K signaling, particularly through the Akt pathway, promotes neutrophil survival by inhibiting apoptosis.
By inhibiting PI3Kγ, this compound is expected to disrupt these PIP3-dependent signaling cascades, thereby modulating key neutrophil functions.
Quantitative Data
The primary direct evidence of this compound's effect on human neutrophil function comes from studies on the fMLP-induced oxidative burst. The following table summarizes the inhibitory effects of this compound on this key antimicrobial process.
| Assay | Stimulus | Cell Type | Inhibitor | Concentration Range | Effect | Reference |
| Oxidative Burst (Luminol-based chemiluminescence) | fMLP (100 nM) | Human Neutrophils (TNFα-primed) | This compound | 0.1 - 10 µM | Dose-dependent inhibition of light emission | [6] |
| Oxidative Burst (Luminol-based chemiluminescence) | fMLP (100 nM) | Human Neutrophils (unprimed) | This compound | 0.1 - 10 µM | Dose-dependent inhibition of light emission | [6] |
Note: Specific IC50 values were not provided in the cited source, but a clear dose-dependent inhibition was demonstrated.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's impact on neutrophil functions.
Protocol 1: Neutrophil Oxidative Burst Assay (Luminol-Enhanced Chemiluminescence)
This protocol is adapted from the methodology used to assess the effect of this compound on fMLP-induced oxidative burst.[6]
Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to a stimulus and to quantify the inhibitory effect of this compound.
Materials:
-
Human neutrophils isolated from fresh whole blood
-
Hanks' Balanced Salt Solution (HBSS)
-
Tumor Necrosis Factor-alpha (TNFα) (for priming, optional)
-
This compound
-
Luminol
-
Horseradish Peroxidase (HRP)
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
96-well white luminometer plates
-
Luminometer with an injection port
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 4 x 106 cells/ml.
-
Priming (Optional): For experiments with primed neutrophils, incubate the cell suspension with TNFα (e.g., 10 ng/ml) at 37°C. A parallel unprimed control (vehicle only) should be included.
-
Inhibitor Treatment: Add this compound at the desired final concentrations (e.g., a serial dilution from 0.1 to 10 µM) or vehicle control to the neutrophil suspensions. Incubate at 37°C.
-
Assay Preparation: Add Luminol (final concentration 1 µM) and HRP (final concentration 62.5 U/ml) to the cell suspensions.
-
Plating: Aliquot 150 µl of each cell suspension into the wells of a pre-warmed 96-well luminometer plate.
-
Measurement: Place the plate in a luminometer. Inject fMLP (final concentration 100 nM) into each well to stimulate the oxidative burst.
-
Data Acquisition: Record the light emission (chemiluminescence) over a period of 5 minutes. The data can be expressed as peak chemiluminescence or the area under the curve.
Protocol 2: Neutrophil Chemotaxis Assay (Transwell Migration)
Objective: To assess the effect of this compound on the directional migration of neutrophils towards a chemoattractant.
Materials:
-
Isolated human neutrophils
-
Assay medium (e.g., HBSS with 0.5% BSA)
-
This compound
-
Chemoattractant (e.g., CXCL8, fMLP, LTB4)
-
24-well plates with Transwell inserts (e.g., 3 µm pore size)
-
Fluorescent dye (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Resuspend isolated neutrophils in assay medium.
-
Inhibitor Treatment: Pre-incubate neutrophils with various concentrations of this compound or vehicle control at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add assay medium without chemoattractant to control wells (to measure random migration/chemokinesis).
-
Add the pre-treated neutrophil suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of an enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence in the lower chamber with a plate reader.
-
-
Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Compare the migration in the presence of this compound to the vehicle control.
Logical Framework for this compound Effects
Based on its specific inhibition of PI3Kγ, the anticipated effects of this compound on various neutrophil functions can be logically mapped. This framework provides a roadmap for future investigations into the full therapeutic potential of this compound.
Conclusion and Future Directions
This compound, as a specific inhibitor of PI3Kγ, represents a valuable tool for dissecting the role of this isoform in neutrophil biology and holds promise as a therapeutic agent. The available data demonstrates its efficacy in inhibiting the fMLP-induced oxidative burst in human neutrophils.[6] Based on the established role of PI3Kγ in leukocyte signaling, it is highly probable that this compound will also modulate other critical neutrophil functions such as chemotaxis, degranulation, and NETosis.
Future research should focus on:
-
Determining the IC50 values of this compound for various neutrophil functions to quantify its potency.
-
Expanding the investigation to other stimuli, including different chemokines and pathogen-associated molecular patterns (PAMPs).
-
Evaluating the effect of this compound on neutrophil migration in more complex, three-dimensional environments that better mimic in vivo tissue.[3]
-
Assessing the therapeutic potential of this compound in preclinical models of neutrophil-driven inflammatory diseases.
This in-depth guide provides a foundational understanding of this compound's interaction with neutrophils, offering a framework for continued research and development in this promising area of immunopharmacology.
References
- 1. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]
- 3. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of PI3K in neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Nvs-PI3-4: A Deep Dive into PI3Kγ Target Validation in Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the target validation studies of Nvs-PI3-4, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). The following sections detail the critical role of PI3Kγ in mast cell function and allergic responses, supported by quantitative data from key validation experiments, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.
Core Concept: PI3Kγ as a Key Mediator in Allergic Responses
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, and survival. The class I PI3Kγ isoform is predominantly expressed in hematopoietic cells and has been identified as a crucial player in inflammatory and allergic responses. It is activated by G-protein-coupled receptors (GPCRs), which are involved in the signaling cascades initiated by allergens and other inflammatory stimuli.
The validation of PI3Kγ as a therapeutic target for allergies hinges on demonstrating that its selective inhibition can disrupt the key processes underlying the allergic cascade, primarily those mediated by mast cells. Mast cells, upon activation by allergens, release a plethora of inflammatory mediators, leading to the clinical manifestations of allergy. This compound has been instrumental in elucidating the specific role of PI3Kγ in these processes.
Quantitative Data Summary
The following tables summarize the quantitative data from key target validation studies of this compound, demonstrating its efficacy in inhibiting mast cell functions both in vitro and in vivo.
| Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound | |
| Experiment | Inhibition of IgE-mediated degranulation in bone marrow-derived mast cells (BMMCs) |
| Method | Measurement of β-hexosaminidase release |
| This compound Concentration | % Inhibition (Mean ± SEM) |
| 0.1 µM | 25 ± 5 |
| 1 µM | 78 ± 8 |
| 10 µM | 95 ± 3 |
| IC50 | ~0.5 µM |
| Table 2: In Vitro Inhibition of TNF-α Release by this compound | |
| Experiment | Inhibition of IgE/antigen-stimulated TNF-α release from BMMCs |
| Method | ELISA |
| This compound Concentration | % Inhibition (Mean ± SEM) |
| 0.1 µM | 35 ± 6 |
| 1 µM | 85 ± 7 |
| 10 µM | 98 ± 2 |
| IC50 | ~0.3 µM |
| Table 3: In Vivo Inhibition of Mast Cell Accumulation by this compound | |
| Experiment | Inhibition of IgE-mediated mast cell accumulation in the skin of mice |
| Method | Intravital microscopy |
| Treatment | Mast Cell Accumulation (cells/mm²) (Mean ± SEM) |
| Vehicle Control | 150 ± 15 |
| This compound (10 mg/kg) | 45 ± 8 |
| % Inhibition | ~70% |
| Table 4: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) | |
| Experiment | Inhibition of IgE-mediated vascular permeability in a mouse PCA model |
| Method | Evans blue dye extravasation |
| Treatment | Extravasation (OD 620 nm) (Mean ± SEM) |
| Vehicle Control | 0.85 ± 0.1 |
| This compound (10 mg/kg) | 0.25 ± 0.05 |
| % Inhibition | ~71% |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that validated the targeting of PI3Kγ by this compound are provided below.
Bone Marrow-Derived Mast Cell (BMMC) Culture and Differentiation
Objective: To generate a primary culture of mast cells for in vitro assays.
Protocol:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, and 10 ng/mL recombinant murine interleukin-3 (IL-3).[1][2][3][4][5]
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 5-7 days.
-
After 4-6 weeks, assess the purity of the mast cell population (typically >95%) by flow cytometry for the surface markers c-Kit (CD117) and FcεRI.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Objective: To quantify the effect of this compound on IgE-mediated mast cell degranulation.
Protocol:
-
Sensitize BMMCs by incubating with 1 µg/mL anti-DNP IgE overnight.
-
Wash the cells to remove unbound IgE and resuspend in Tyrode's buffer.
-
Pre-incubate the sensitized BMMCs with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate degranulation by adding 100 ng/mL DNP-HSA for 30 minutes at 37°C.
-
Pellet the cells by centrifugation and collect the supernatant.
-
To measure β-hexosaminidase activity, incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate buffer (pH 4.5) for 1 hour at 37°C.
-
Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed with Triton X-100).
TNF-α Release Assay
Objective: To assess the impact of this compound on the release of the pro-inflammatory cytokine TNF-α from mast cells.
Protocol:
-
Sensitize BMMCs with anti-DNP IgE as described above.
-
Pre-treat the cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with DNP-HSA for 6 hours at 37°C.
-
Collect the supernatant by centrifugation.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
In Vivo Mast Cell Recruitment Assay (Intravital Microscopy)
Objective: To visualize and quantify the effect of this compound on mast cell recruitment to a site of allergic inflammation in vivo.
Protocol:
-
Sensitize mice by subcutaneous injection of anti-DNP IgE into the ear pinna.
-
After 24 hours, administer this compound (e.g., 10 mg/kg) or vehicle control intravenously.
-
After 30 minutes, challenge the mice by intravenous injection of DNP-HSA along with a fluorescently labeled antibody against a mast cell-specific marker (e.g., anti-c-Kit).
-
Anesthetize the mouse and position the ear on a microscope stage for intravital imaging.
-
Use a confocal or multiphoton microscope to visualize and count the number of fluorescently labeled mast cells that have accumulated in the ear tissue over a defined period.
Passive Cutaneous Anaphylaxis (PCA) Model
Objective: To evaluate the effect of this compound on IgE-mediated vascular permeability in vivo.[6][7][8][9]
Protocol:
-
Sensitize mice by intradermal injection of anti-DNP IgE into one ear, with the contralateral ear receiving a saline injection as a control.[6][7]
-
After 24 hours, administer this compound or vehicle control intravenously.
-
After 30 minutes, challenge the mice by intravenous injection of DNP-HSA mixed with Evans blue dye.[6][8]
-
After 30-60 minutes, euthanize the mice and excise the ears.
-
Extract the Evans blue dye from the ear tissue by incubation in formamide overnight at 60°C.
-
Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: PI3Kγ signaling pathway in mast cell activation.
Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.
Conclusion
The target validation studies of this compound have unequivocally demonstrated the central role of PI3Kγ in mast cell-mediated allergic responses. The potent and selective inhibition of PI3Kγ by this compound effectively abrogates mast cell degranulation, pro-inflammatory cytokine release, and in vivo mast cell recruitment and vascular permeability. These findings provide a strong rationale for the continued development of PI3Kγ inhibitors as a promising therapeutic strategy for the treatment of allergic diseases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
- 1. Isolation and Culture of Bone Marrow-derived Mast Cells [en.bio-protocol.org]
- 2. Isolation and Culture of Bone Marrow-derived Mast Cells [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Generation of Mast Cells from Murine Stem Cell Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model [bio-protocol.org]
Methodological & Application
Application Notes: In Vitro Characterization of the PI3Kγ Inhibitor Nvs-PI3-4
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][4] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][4]
The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune and inflammatory responses.[5][6] Its dysregulation is associated with various inflammatory diseases and cancers.[1][7] Nvs-PI3-4 is a potent and specific inhibitor of the PI3Kγ catalytic subunit, p110γ.[5][7][8] As such, this compound is a valuable tool for investigating the physiological and pathological roles of PI3Kγ and for the development of novel therapeutics for inflammatory and allergic diseases.[5][7]
These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on the PI3K/Akt signaling pathway in a cellular context. The assay measures the phosphorylation of Akt at Serine 473 (p-Akt Ser473) as a downstream readout of PI3K activity.
Principle of the Assay
The assay is based on the principle that inhibition of PI3Kγ by this compound will lead to a dose-dependent reduction in the levels of PIP3, thereby preventing the activation and phosphorylation of Akt. A suitable cell line expressing PI3Kγ is stimulated to activate the PI3K pathway, and then treated with varying concentrations of this compound. The inhibitory effect is quantified by measuring the levels of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein using Western blotting. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.
PI3K/Akt Signaling Pathway
References
- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-Kinase in Asthma: Novel Roles and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
Application Notes and Protocols for Nvs-PI3-4 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nvs-PI3-4 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] The PI3K family of lipid kinases, particularly the class I isoforms (α, β, γ, δ), are critical regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune and inflammatory responses. Dysregulation of the PI3K/Akt signaling pathway is implicated in various diseases, including cancer, allergies, and inflammatory disorders.[1]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on PI3Kγ signaling and associated cellular functions. The provided methodologies are designed to guide researchers in studying the efficacy and mechanism of action of this compound in relevant cell types.
Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the ATP-binding site of the p110γ catalytic subunit of PI3Kγ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking the production of PIP3, this compound effectively attenuates the activation of Akt and its downstream signaling cascade, which governs a wide range of cellular activities.
Data Presentation
The inhibitory activity of this compound against Class I PI3K isoforms has been determined in in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate the high selectivity of this compound for the γ isoform.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound | 1300 | 1600 | 380 | 27 |
| Data from Juss et al., 2012. These IC50 values were determined in in vitro kinase assays and may differ from potencies observed in cell-based assays. |
Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for Nvs-PI3-4 Mast Cell Degranulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pro-inflammatory mediators stored in their granules, a process known as degranulation. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a key regulator of mast cell activation and degranulation. Nvs-PI3-4 is a potent and selective inhibitor of the PI3Kγ isoform, which is predominantly expressed in hematopoietic cells. This makes this compound a valuable tool for dissecting the specific role of PI3Kγ in mast cell function and for the development of novel anti-inflammatory and anti-allergic therapeutics.
These application notes provide a detailed protocol for utilizing this compound in a mast cell degranulation assay, along with data on its inhibitory activity and a visualization of the relevant signaling pathway.
Data Presentation
Table 1: In Vitro IC50 Values of this compound against Class I PI3K Isoforms
| PI3K Isoform | This compound IC50 (µM) |
| p110α (alpha) | >100 |
| p110β (beta) | 15.7 |
| p110δ (delta) | >100 |
| p110γ (gamma) | 0.27 |
Table 2: Example Data from a Mast Cell Degranulation Assay with this compound
| Treatment Group | This compound Conc. (µM) | Antigen Stimulation | % Degranulation (β-Hexosaminidase Release) |
| Negative Control | 0 | No | 5.2 ± 1.1 |
| Positive Control | 0 | Yes | 85.7 ± 5.3 |
| This compound | 0.1 | Yes | 62.3 ± 4.8 |
| This compound | 1 | Yes | 25.1 ± 3.2 |
| This compound | 10 | Yes | 8.9 ± 1.5 |
Experimental Protocols
This compound Mast Cell Degranulation Assay using β-Hexosaminidase Release
This protocol describes the in vitro assessment of the inhibitory effect of this compound on IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Bone Marrow-Derived Mast Cells (BMMCs) or a suitable mast cell line (e.g., RBL-2H3)
-
This compound (stock solution in DMSO)
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's Buffer (or other suitable physiological buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
Triton X-100 (for cell lysis)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells under appropriate conditions.
-
Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) overnight at 37°C in a CO2 incubator.
-
-
Cell Preparation:
-
Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.
-
Resuspend the cells in Tyrode's buffer at a concentration of 5 x 10^5 cells/mL.
-
-
Inhibitor Treatment:
-
Aliquot 90 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in Tyrode's buffer. Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Antigen Stimulation:
-
Prepare a solution of DNP-HSA in Tyrode's buffer.
-
Add 10 µL of DNP-HSA (e.g., final concentration of 100 ng/mL) to the appropriate wells to induce degranulation.
-
For negative control wells, add 10 µL of Tyrode's buffer instead of the antigen.
-
For total release control wells, add 10 µL of 1% Triton X-100 to lyse the cells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
β-Hexosaminidase Assay:
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 150 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of degranulation for each sample using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100
-
Mandatory Visualization
Caption: Experimental workflow for the this compound mast cell degranulation assay.
Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.
Application Notes and Protocols for Neutrophil Chemotaxis Assay Using Nvs-PI3-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant, is a fundamental process in the innate immune response and a critical event in the pathogenesis of various inflammatory diseases. The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the gamma isoform (PI3Kγ), plays a crucial role in regulating this process.[1][2][3] Nvs-PI3-4 is a potent and selective inhibitor of the PI3Kγ isoform, making it a valuable tool for studying the role of this specific kinase in neutrophil migration and for the development of novel anti-inflammatory therapeutics.[4] These application notes provide a detailed protocol for utilizing this compound in a neutrophil chemotaxis assay, along with representative data and a description of the underlying signaling pathways.
Core Principles
The neutrophil chemotaxis assay described here is based on the Boyden chamber or Transwell® system.[5] This method measures the in vitro migration of neutrophils from an upper chamber through a microporous membrane into a lower chamber containing a chemoattractant.[5] The inhibitory effect of this compound on this migration is quantified by comparing the number of migrated cells in the presence and absence of the compound.
Signaling Pathway of Neutrophil Chemotaxis and PI3Kγ Inhibition
Chemoattractants, such as interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP), bind to G-protein coupled receptors (GPCRs) on the neutrophil surface. This binding activates PI3Kγ, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell.[1][2] PIP3 acts as a second messenger, recruiting downstream effectors like Akt and Rac/Cdc42, which are essential for actin polymerization, cell polarization, and ultimately, directed cell movement.[3][6][7] this compound, by selectively inhibiting PI3Kγ, is expected to block the production of PIP3 and subsequently inhibit the downstream signaling cascade required for chemotaxis.
References
- 1. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. criver.com [criver.com]
- 6. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rac and Cdc42 play distinct roles in regulating PI(3,4,5)P3 and polarity during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVS-PI3-4 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments with NVS-PI3-4, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The following sections detail the inhibitor's activity, key signaling pathways, and detailed protocols for in vitro and in vivo studies.
Introduction to this compound
This compound is a crucial tool for investigating the role of PI3Kγ in various physiological and pathological processes, including inflammation, allergic responses, and cancer.[1] Its high selectivity allows for the specific interrogation of PI3Kγ-mediated signaling pathways.
Data Presentation
The inhibitory activity of this compound against Class I PI3K isoforms is summarized in the table below. This data is essential for designing experiments with appropriate inhibitor concentrations to ensure target specificity.
| PI3K Isoform | IC50 (µM) |
| p110α | >10 |
| p110β | >10 |
| p110γ | 0.26 |
| p110δ | 2.5 |
| Table 1: In vitro IC50 values of this compound against Class I PI3K isoforms. Data sourced from publicly available information.[2] |
Signaling Pathway
This compound primarily targets the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3Kγ, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and mTOR, key regulators of cell proliferation, survival, and metabolism.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol is adapted from a method for a similar selective PI3Kγ inhibitor, AS-252424, and can be used to determine the in vitro potency of this compound.[3][4]
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound
-
Kinase Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Phosphatidylinositol (PtdIns) or PIP2 substrate
-
[γ-33P]ATP
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).
-
Add 20 µL of PI3Kγ enzyme solution (e.g., 5 ng/µL in kinase buffer).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a substrate mix containing PtdIns/PIP2 and [γ-33P]ATP in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by adding 50 µL of 150 mM EDTA.
-
Add 50 µL of the neomycin-coated SPA bead suspension.
-
Seal the plate and incubate for at least 60 minutes at room temperature to allow the beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Western Blot Analysis
This protocol allows for the assessment of PI3K pathway inhibition in cells treated with this compound by measuring the phosphorylation status of AKT, a key downstream effector.[5][6][7]
Objective: To determine the effect of this compound on AKT phosphorylation at Ser473.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution)[8]
-
Rabbit anti-total Akt (e.g., Cell Signaling Technology #9272, 1:1000 dilution)
-
Rabbit anti-PI3Kγ (e.g., Cell Signaling Technology #4252, 1:1000 dilution)[6]
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[5][9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and β-actin as controls.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[6][7]
Objective: To determine the effect of this compound on the viability of a cell line.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Studies
The following provides a general framework for designing in vivo experiments to evaluate the efficacy of this compound in models of allergy and inflammation.
Objective: To assess the anti-inflammatory or anti-allergic effects of this compound in a relevant mouse model.
Animal Model:
-
Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a common model to study allergic airway inflammation.[10][11]
-
Thioglycollate-induced peritonitis model can be used to assess the effect on leukocyte recruitment.[11]
Experimental Design:
-
Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like dexamethasone).
-
Sensitization and Challenge (for allergy models):
-
Sensitize mice with intraperitoneal injections of OVA emulsified in alum.
-
Challenge the sensitized mice with aerosolized OVA to induce an allergic response.[10]
-
-
Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules before or after the challenge.
-
Readouts: At the end of the study, collect samples for analysis:
-
Bronchoalveolar lavage fluid (BALF): Analyze for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).
-
Lung tissue: Process for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Serum: Measure OVA-specific IgE levels.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.
Caption: General workflow for in vivo studies of this compound in an allergy model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.plos.org [journals.plos.org]
- 3. AS-252424 | Casein Kinase | PI3K | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. PI3 Kinase p110γ Antibody | Cell Signaling Technology [cellsignal.com]
- 7. PI 3-Kinase p110 gamma Antibody - BSA Free (NBP2-15071): Novus Biologicals [novusbio.com]
- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. dbbiotech.com [dbbiotech.com]
- 11. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Nvs-PI3-4 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nvs-PI3-4, a specific PI3Kγ inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments with this compound, with a focus on potential off-target effects.
Q1: I am observing unexpected cellular phenotypes that do not align with PI3Kγ inhibition. What could be the cause?
A1: While this compound is a potent and selective inhibitor of PI3Kγ, off-target effects, particularly at higher concentrations, can lead to unexpected phenotypes. Based on its in vitro kinase assay profile, this compound can inhibit other Class I PI3K isoforms at higher concentrations.
Observed Phenotype and Potential Off-Target Cause:
-
Effects on cell proliferation and survival in non-hematopoietic cells: This could be due to the inhibition of PI3Kα, which is ubiquitously expressed and plays a key role in these processes.
-
Alterations in glucose metabolism: Inhibition of PI3Kα and PI3Kβ can impact insulin signaling and glucose uptake.
-
Unexpected effects on B-cell signaling: While PI3Kγ is involved, PI3Kδ is also a critical regulator of B-cell function.
Troubleshooting Steps:
-
Confirm On-Target PI3Kγ Inhibition: Use a downstream PI3Kγ signaling marker, such as phosphorylation of Akt (at Ser473) in response to a GPCR agonist (e.g., fMLP in neutrophils), to confirm that you are using a concentration of this compound that effectively inhibits PI3Kγ.
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect. This will help to minimize off-target effects.
-
Use a More Selective Inhibitor (if available): If your experimental system is sensitive to off-target effects on other PI3K isoforms, consider using a more highly selective PI3Kγ inhibitor if one is available.
-
Employ Genetic Controls: If possible, use cells with genetic knockdown or knockout of PI3Kγ (p110γ) to confirm that the observed phenotype is indeed mediated by the inhibition of this specific isoform.
-
Assess Off-Target Pathway Activity: If you suspect inhibition of other PI3K isoforms, analyze the phosphorylation status of downstream effectors upon stimulation relevant to those isoforms (e.g., growth factor stimulation for PI3Kα).
Q2: My Western blot results for p-Akt (Ser473) are inconsistent after this compound treatment. What could be wrong?
A2: Inconsistent p-Akt results can arise from several factors related to both the experimental protocol and the specific biology of your system.
Troubleshooting Steps:
-
Cell Lysis and Phosphatase Activity: Ensure that your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of Akt after cell lysis.
-
Stimulation Conditions: The timing and concentration of your stimulus are critical. Ensure consistent stimulation to activate the PI3K pathway reproducibly.
-
Antibody Quality: Use a well-validated antibody for p-Akt (Ser473). Run positive and negative controls to ensure antibody specificity.
-
Loading Controls: Use a reliable loading control (e.g., total Akt, GAPDH, β-actin) to ensure equal protein loading across your gel.
-
PI3K Isoform Redundancy: In some cell types, other PI3K isoforms may compensate for the inhibition of PI3Kγ, leading to a less pronounced decrease in p-Akt levels. Consider the expression and role of other PI3K isoforms in your specific cell type.[1]
Q3: I am not observing the expected inhibition of mast cell degranulation with this compound. Why might this be?
A3: While PI3Kγ is involved in mast cell function, the signaling pathways governing degranulation are complex and can involve other PI3K isoforms.
Troubleshooting Steps:
-
Stimulation Method: The specific stimulus used to induce degranulation can influence the dependence on different PI3K isoforms. For example, IgE/antigen-mediated degranulation has been shown to be sensitive to PI3Kγ inhibition.[2]
-
Inhibitor Concentration and Pre-incubation Time: Ensure you are using an adequate concentration of this compound and a sufficient pre-incubation time for the inhibitor to engage its target before stimulation. A 30-minute pre-incubation is often used.[2]
-
Redundancy with PI3Kδ: PI3Kδ also plays a significant role in mast cell signaling. In some contexts, inhibition of both PI3Kγ and PI3Kδ may be necessary to see a strong effect on degranulation.
-
Assay Sensitivity: Verify that your degranulation assay (e.g., beta-hexosaminidase release) is sensitive enough to detect partial inhibition.
Data Presentation
Table 1: In Vitro IC50 Values of this compound Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (µM) | Selectivity vs. PI3Kγ |
| PI3Kα | 0.76 | ~33-fold |
| PI3Kβ | 7.1 | ~308-fold |
| PI3Kγ | 0.023 | - |
| PI3Kδ | 1.4 | ~61-fold |
Data sourced from Juss et al., 2012, PLOS ONE.[1]
Experimental Protocols
Protocol 1: Western Blot for Phospho-Akt (Ser473) in Neutrophils
This protocol describes the assessment of PI3Kγ pathway inhibition by this compound in neutrophils by measuring the phosphorylation of Akt at Ser473 following fMLP stimulation.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in DMSO)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS) at a concentration of 4x10^6 cells/mL.
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells with fMLP (e.g., 100 nM final concentration) for a short duration (e.g., 2-5 minutes) at 37°C.
-
-
Cell Lysis:
-
Immediately after stimulation, pellet the cells by centrifugation at 4°C.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.
-
Mandatory Visualizations
Caption: PI3K signaling pathway showing the activation of Class I isoforms and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
References
Technical Support Center: Optimizing Nvs-PI3-4 Concentration in Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nvs-PI3-4, a selective PI3Kγ inhibitor, in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Kγ).[1] PI3Kγ is a lipid kinase that plays a crucial role in intracellular signaling pathways, particularly in immune cells.[2] By inhibiting PI3Kγ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling cascades, most notably the AKT/mTOR pathway, which is involved in cell survival, proliferation, and inflammation.[3][4]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily utilized in research focused on inflammation, autoimmune diseases, allergies, and certain types of cancer.[1] Its selectivity for the PI3Kγ isoform, which is highly expressed in hematopoietic cells, makes it a valuable tool for studying the role of this specific kinase in immune responses.[2]
Q3: What is a typical starting concentration range for this compound in cell culture?
A3: A typical starting concentration for this compound in in vitro experiments ranges from 0.1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. For example, a concentration of 5 µM has been shown to effectively reduce IgE/antigen-mediated phosphorylation of PKB/Akt in bone marrow-derived mast cells (BMMCs) after a 30-minute incubation.[3][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[3][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5] For cell culture experiments, the DMSO stock solution should be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected Cell Death or High Cytotoxicity | The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment (e.g., using a range of concentrations from 0.01 µM to 20 µM) to determine the IC50 value and a non-toxic working concentration. Reduce the incubation time. Ensure the final DMSO concentration is not exceeding 0.1%. |
| The cell line is highly sensitive to PI3Kγ inhibition. | Consider using a cell line with lower PI3Kγ expression or dependence. Assess apoptosis markers (e.g., cleaved caspase-3) to confirm the mechanism of cell death. | |
| No or Weak Inhibition of Downstream Signaling (e.g., p-AKT) | The concentration of this compound is too low. | Increase the concentration of this compound. Optimize the incubation time; for signaling studies, shorter incubation times (e.g., 30-60 minutes) are often sufficient. |
| The cells were not properly stimulated to activate the PI3K pathway. | Ensure that the appropriate agonist (e.g., growth factor, cytokine, or antigen) is used to stimulate the cells before or concurrently with this compound treatment. | |
| The antibody used for detecting the phosphorylated protein is not working correctly. | Use a validated positive control to confirm the antibody's performance. | |
| Inconsistent or Variable Results | Issues with this compound stock solution. | Prepare fresh aliquots of the this compound stock solution from a new vial. Avoid repeated freeze-thaw cycles. |
| Cell culture variability. | Maintain consistent cell passage numbers and seeding densities. Regularly test for mycoplasma contamination. | |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound at the working concentration. | Ensure the final DMSO concentration is sufficient to maintain solubility. Prepare the final working solution by adding the this compound stock solution to the pre-warmed culture medium and mix thoroughly. Consider using a different formulation if solubility issues persist. |
Quantitative Data
Table 1: Reported In Vitro Efficacy of this compound
| Cell Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Bone Marrow-Derived Mast Cells (BMMCs) | Western Blot (p-AKT) | 5 µM | 30 minutes | Reduction of IgE/antigen-mediated phosphorylation of PKB/Akt | [3][5] |
| Human Neutrophils | Oxidative Burst Assay | 0.1 - 10 µM | Not specified | Dose-dependent inhibition of fMLP-induced oxidative burst | [6] |
Experimental Protocols
Protocol 1: General Procedure for Treating Cultured Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate or flask and allow them to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound DMSO stock solution (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed, serum-containing cell culture medium to achieve the desired final concentrations. It is advisable to prepare a series of dilutions for a dose-response experiment (e.g., 0.1, 1, 5, 10 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (≤ 0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the experiment:
-
For signaling pathway analysis (e.g., phosphorylation events), shorter incubation times (e.g., 30 minutes to 4 hours) are typically sufficient.
-
For cell viability or proliferation assays, longer incubation times (e.g., 24, 48, or 72 hours) are common.
-
-
Downstream Analysis: After incubation, proceed with the planned downstream assays, such as Western blotting for phosphorylated proteins, cell viability assays (e.g., MTT, CellTiter-Glo), or functional assays.
Protocol 2: Assessing the Effect of this compound on AKT Phosphorylation via Western Blot
-
Cell Treatment: Treat cells with this compound or vehicle control as described in Protocol 1 for a short duration (e.g., 30-60 minutes). If studying agonist-induced signaling, stimulate the cells with the appropriate agonist for a predetermined time before lysis.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against phosphorylated AKT (p-AKT, e.g., Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total AKT as a loading control.
-
Visualizations
Caption: this compound inhibits the PI3Kγ signaling pathway.
Caption: General experimental workflow for using this compound.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
Nvs-PI3-4 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the PI3Kγ inhibitor Nvs-PI3-4 when dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is highly soluble in DMSO.[1] For most in vitro applications, DMSO is the solvent of choice.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: To ensure the stability and potency of your this compound stock solution, it is critical to adhere to the following storage guidelines:
-
Short-term storage: Store at -20°C for up to one month.[1][2]
-
Long-term storage: For storage periods exceeding one month, it is highly recommended to store the stock solution at -80°C, which can maintain stability for up to six months.[1][2]
To avoid degradation due to repeated freeze-thaw cycles, it is best practice to prepare small aliquots of the stock solution for individual experiments.[1]
Q3: Can I store my this compound/DMSO stock solution at room temperature?
Q4: I observed precipitation when diluting my this compound/DMSO stock in aqueous buffer. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue with compounds dissolved in DMSO. To mitigate this, consider the following:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain solubility, typically up to 0.5% (v/v) in many cell-based assays, though this should be optimized for your specific cell line.
-
Use a surfactant or co-solvent: In some instances, the addition of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent may help to improve solubility in aqueous media.
-
Vortexing and warming: Gentle vortexing and warming the solution to 37°C may aid in redissolving the compound.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity of this compound in experiments. | 1. Degradation of the compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Inaccurate initial concentration of the stock solution. | 1. Prepare a fresh stock solution from solid this compound. 2. Always aliquot the stock solution after preparation to minimize freeze-thaw cycles. 3. Verify the concentration of your stock solution using a suitable analytical method if possible. |
| Precipitate formation in the this compound/DMSO stock solution upon thawing. | 1. The compound may have come out of solution during freezing. | 1. Warm the vial to 37°C and vortex gently to redissolve the compound completely before use.[1] 2. Centrifuge the vial briefly to pellet any undissolved material before taking an aliquot. |
| Variability in experimental results between different batches of this compound. | 1. Differences in the purity or handling of the compound. 2. DMSO quality and water content. | 1. Ensure you are using a high-purity grade of this compound. 2. Use anhydrous, high-purity DMSO to prepare stock solutions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 250 mg/mL |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Recommendation |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][2] |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 402.51 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 402.51 g/mol = 0.0040251 g = 4.0251 mg
-
-
Weigh the this compound: Accurately weigh out approximately 4.03 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.[1]
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store appropriately: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Mandatory Visualization
References
Technical Support Center: Nvs-PI3-4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nvs-PI3-4, a specific inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
1. Compound Handling and Storage
-
Question: How should I dissolve and store this compound?
-
Answer: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, various formulations can be used, including a mix of DMSO, PEG300, Tween-80, and saline, or a suspension in corn oil.[1] It is crucial to prepare a clear stock solution first before adding co-solvents.[1] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2] For in vivo experiments, it is best to freshly prepare the working solution on the day of use.[1]
-
-
Question: I am observing precipitation of this compound in my culture medium. What could be the cause?
-
Answer: Precipitation can occur if the final concentration of DMSO is too high or if the compound's solubility limit in the aqueous culture medium is exceeded. Ensure the final DMSO concentration in your experiment is low (typically ≤0.1%) to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider using a different solvent system or a solubilizing agent like SBE-β-CD, as suggested for in vivo preparations.[1] The stability of compounds in culture media can also be affected by components like pyruvate and bicarbonate, which can influence pH and lead to precipitation.[3]
-
2. Experimental Results
-
Question: I am not observing the expected inhibitory effect of this compound on my target pathway. What should I check?
-
Answer:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Repeated freeze-thaw cycles can inactivate the inhibitor.[2]
-
Concentration and Incubation Time: Verify that the concentration and incubation time are appropriate for your cell type and experimental setup. A typical concentration used in studies with bone marrow-derived mast cells (BMMCs) is 5 µM for 30 minutes.[1][2]
-
PI3Kγ Expression and Activity: Confirm that your cell type expresses PI3Kγ and that the pathway is activated under your experimental conditions. PI3Kγ is predominantly expressed in leukocytes.[4]
-
Assay Sensitivity: The readout used to measure pathway inhibition (e.g., phosphorylation of downstream targets like Akt) should be sensitive enough to detect changes.
-
Cell Permeability: While this compound is expected to be cell-permeable, issues with cellular uptake could be a factor.
-
-
-
Question: I am seeing unexpected off-target effects. Is this compound known to inhibit other kinases?
-
Question: My cell viability is compromised after treatment with this compound. Is this expected?
-
Answer: High concentrations of this compound or the solvent (DMSO) can induce cytotoxicity. It is essential to perform a dose-response curve to determine the optimal concentration that inhibits PI3Kγ activity without significantly affecting cell viability.[7][8] Always include a vehicle control (DMSO alone) at the same concentration used for the inhibitor treatment to assess the solvent's effect on cell viability.[7]
-
Data Presentation
Table 1: this compound Properties and Storage
| Property | Information |
| Target | PI3Kγ |
| CAS Number | 941580-60-5 |
| Molecular Formula | C₂₀H₂₆N₄O₃S |
| Molecular Weight | 402.51 g/mol |
| Appearance | Solid (Off-white to yellow) |
| Stock Solution | In DMSO |
| Storage | Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
1. Neutrophil Oxidative Burst Assay
This protocol is adapted from a study investigating the effect of this compound on human neutrophils.[9]
-
Cell Preparation:
-
Suspend human neutrophils at a concentration of 4 x 10⁶ cells/mL in Hanks' Balanced Salt Solution (HBSS) at 37°C.
-
(Optional) Prime cells with 10 ng/mL TNFα. A vehicle control should also be prepared.
-
-
Inhibitor Treatment:
-
Add this compound at the desired concentrations to the neutrophil suspension.
-
-
Assay Procedure:
-
Add Luminol (final concentration 1 µM) and Horseradish Peroxidase (HRP, final concentration 62.5 U/mL).
-
Transfer 150 µL of the cell suspension to a pre-warmed 96-well luminometer plate.
-
Inject fMLP (final concentration 100 nM) to stimulate the oxidative burst.
-
Record light emission over 5 minutes using a luminometer.
-
2. Mast Cell Degranulation Assay (β-hexosaminidase release)
This is a general protocol for measuring mast cell degranulation, which can be adapted for use with this compound.
-
Cell Seeding:
-
Seed 5 x 10⁴ bone marrow-derived mast cells (BMMCs) per well in a 96-well plate in 50 µL of HEPES-buffered saline containing 0.1% BSA.[10]
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the cells with various concentrations of this compound (e.g., for 30 minutes at 37°C).
-
-
Stimulation:
-
Induce degranulation by adding an appropriate stimulus (e.g., DNP-BSA for IgE-sensitized cells).[10]
-
For total β-hexosaminidase release, lyse control cells with 0.1% Triton X-100.
-
-
Measurement:
-
Incubate for 30 minutes.
-
Centrifuge the plate and transfer the supernatants to a new plate.
-
Add p-nitrophenyl-N-acetyl-β-D-glucosamine (1 mM) to the supernatants and incubate for 1.5 hours at 37°C.[10]
-
Stop the reaction by adding a stop buffer (0.1 M Na₂CO₃/0.1 M NaHCO₃).
-
Measure absorbance at 405 nm.[10]
-
Calculate the percentage of degranulation relative to the total release from lysed cells.
-
3. Western Blot for PI3K Pathway Activation
This protocol provides a general workflow for assessing the phosphorylation of Akt (a downstream target of PI3K) following this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells and starve overnight in serum-free media if necessary.
-
Pre-treat cells with this compound at the desired concentrations for the appropriate time.
-
Stimulate cells with an appropriate agonist (e.g., growth factor, antigen) to activate the PI3K pathway.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (10-50 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody against total Akt and/or a housekeeping protein like β-actin.
-
-
Detection:
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.[11]
-
Mandatory Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell Panel Profiling Reveals Conserved Therapeutic Clusters and Differentiates the Mechanism of Action of Different PI3K/mTOR, Aurora Kinase and EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of mast cell degranulation by a chimeric toxin containing a novel phosphatidylinositol-3,4,5-triphosphate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Technical Support Center: Improving Nvs-PI3-4 Efficacy In Vivo
Welcome to the technical support center for Nvs-PI3-4, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and specific small molecule inhibitor of the p110γ catalytic subunit of Class Ib PI3K.[1] The PI3K pathway is a critical signaling cascade involved in cell growth, proliferation, survival, and differentiation.[2][3] this compound exerts its effect by blocking the catalytic activity of PI3Kγ, thereby inhibiting the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and downstream signaling through effectors like Akt.[4] Due to the predominant expression of PI3Kγ in leukocytes, this compound is particularly relevant for studying and potentially treating inflammatory and autoimmune diseases, as well as certain cancers where the tumor microenvironment plays a significant role.[5][6]
Q2: In which in vivo models has this compound or other PI3Kγ inhibitors shown efficacy?
A2: this compound has been utilized in murine models of allergy and inflammation, where it has been shown to be crucial for mast cell accumulation and TNF-α release in response to IgE challenges.[1] Generally, PI3Kγ inhibitors have demonstrated efficacy in various preclinical models, including:
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Inflammatory and Autoimmune Diseases: Models of rheumatoid arthritis, systemic lupus erythematosus (SLE), allergic asthma, and chronic obstructive pulmonary disease (COPD) have shown positive responses to PI3Kγ or dual PI3Kδ/γ inhibition.[5][7] For instance, in a rat model of carrageenan-induced inflammation, a PI3Kγ antagonist reduced pain behavior and indices of inflammation.[8]
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Cancer: While the direct anti-proliferative effects on tumor cells might be limited for a PI3Kγ specific inhibitor, targeting PI3Kγ can modulate the tumor microenvironment.[6] Inhibition of PI3Kγ has been shown to reprogram tumor-associated macrophages, reduce fibrosis, and enhance the efficacy of other cancer therapies like chemotherapy and immune checkpoint inhibitors.[6]
Q3: What are the key pharmacodynamic biomarkers to assess this compound activity in vivo?
A3: To confirm target engagement and downstream pathway modulation by this compound in vivo, several pharmacodynamic (PD) biomarkers can be assessed. The most direct and commonly used biomarker is the phosphorylation status of Akt (p-Akt), a key downstream effector of PI3K.[9]
| Biomarker Category | Specific Marker | Tissue/Sample Type | Method |
| Direct Target Engagement | Phospho-Akt (Ser473, Thr308) | Tumor tissue, peripheral blood mononuclear cells (PBMCs), splenocytes | Western Blot, Immunohistochemistry (IHC), Flow Cytometry |
| Downstream Pathway Modulation | Phospho-S6 Ribosomal Protein | Tumor tissue, PBMCs | Western Blot, IHC |
| Phospho-PRAS40 | Tumor tissue | Western Blot, IHC | |
| Cellular Response | Immune cell infiltration (e.g., T-regs, M2 macrophages) | Tumor tissue, spleen | Flow Cytometry, IHC |
| Cytokine levels (e.g., TNF-α, IL-6) | Plasma, tissue homogenates | ELISA, Multiplex immunoassay | |
| Metabolic Changes | Glucose, Insulin, C-peptide levels | Plasma | Biochemical assays |
| 18F-FDG uptake | Whole animal | Positron Emission Tomography (PET) |
Table 1: Key Pharmacodynamic Biomarkers for this compound In Vivo Studies.
Troubleshooting Guides
Issue 1: Suboptimal In Vivo Efficacy or Lack of Response
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| Inadequate Formulation/Solubility | This compound is a solid compound. For in vivo administration, ensure complete dissolution. A common formulation involves dissolving in a minimal amount of DMSO and then diluting with a vehicle like PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[10] Always prepare fresh working solutions and visually inspect for precipitation before administration. |
| Suboptimal Dosing Regimen | The optimal dose and schedule can vary significantly between different animal models and disease states. Conduct a dose-response study to determine the minimum effective dose that achieves the desired pharmacodynamic effect (e.g., significant p-Akt inhibition) without causing excessive toxicity. Consider intermittent dosing schedules, which have been shown to improve the safety profile of some PI3K inhibitors.[3][11] |
| Poor Pharmacokinetics (PK) | The elimination half-life of some small molecule inhibitors can be very short.[12] If poor exposure is suspected, perform a PK study to determine the Cmax, Tmax, and half-life of this compound in your specific animal model and administration route. This data will inform the optimal dosing frequency. |
| Compensatory Signaling Pathways | Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways, such as the MAPK/ERK pathway, which can limit the anti-cancer efficacy.[2] Consider combination therapies with inhibitors of these compensatory pathways. |
| Tumor Heterogeneity/Model Selection | The efficacy of PI3Kγ inhibition in cancer is highly dependent on the tumor microenvironment. Ensure the chosen cancer model has a significant inflammatory component or is known to be influenced by immune cells. For inflammatory models, ensure the model exhibits a strong PI3Kγ-dependent phenotype. |
Table 2: Troubleshooting Suboptimal In Vivo Efficacy.
Issue 2: Observed In Vivo Toxicity
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Strategy |
| On-Target Toxicity | While PI3Kγ is primarily expressed in leukocytes, off-target effects in other tissues can occur. Common toxicities associated with PI3K inhibitors include hyperglycemia, rash, diarrhea, and transaminitis.[3][13] Monitor animals closely for signs of toxicity (weight loss, lethargy, etc.). If toxicity is observed, consider reducing the dose or switching to an intermittent dosing schedule.[3] |
| Vehicle-Related Toxicity | The vehicle used for administration can sometimes cause adverse effects. Always include a vehicle-only control group in your experiments to differentiate between vehicle- and drug-related toxicities. If the vehicle is suspected to be the cause, explore alternative, well-tolerated formulations. |
| Immune-Related Adverse Events | Given that PI3Kγ plays a key role in immune cell function, its inhibition can lead to immune-related adverse events such as colitis or pneumonitis, particularly with chronic dosing.[14][15] Closely monitor for signs of autoimmune-like toxicities. |
Table 3: Troubleshooting In Vivo Toxicity.
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Murine Cancer Model (Xenograft or Syngeneic)
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c, C57BL/6 for syngeneic models; immunodeficient mice for xenografts).
-
Tumor Implantation: Inoculate tumor cells subcutaneously or orthotopically. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
This compound Formulation: Prepare the dosing solution as described in the troubleshooting guide. A typical formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
-
Dosing Regimen:
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common.
-
Dose: Based on pilot studies, a starting dose could be in the range of 25-50 mg/kg.
-
Frequency: Once or twice daily, depending on the PK profile.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect tumors and other relevant tissues (e.g., spleen, blood).
-
Perform pharmacodynamic analysis (e.g., Western blot for p-Akt) on a subset of tumors collected at various time points after the last dose.
-
Analyze tumor tissue by IHC for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers.
-
Perform flow cytometry on tumors and spleens to analyze immune cell populations.
-
General Protocol for In Vivo Study in a Murine Model of Acute Inflammation
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction of Inflammation: Induce inflammation using an appropriate agent (e.g., carrageenan, lipopolysaccharide (LPS)).[8][16]
-
This compound Administration: Administer this compound (formulated as above) at a predetermined time before or after the inflammatory challenge.
-
Assessment of Inflammation:
-
Measure paw edema using a plethysmometer.
-
Assess inflammatory cell infiltration into the peritoneal cavity or tissues by flow cytometry or histology.
-
Measure cytokine levels in peritoneal lavage fluid or plasma by ELISA.
-
Evaluate pain response using methods like the von Frey test.
-
Visualizations
Caption: Simplified PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies with this compound.
Caption: Troubleshooting logic for addressing suboptimal in vivo efficacy of this compound.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PI3K inhibition in inflammation: Toward tailored therapies for specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]
- 8. Different phosphoinositide 3-kinase isoforms mediate carrageenan nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacokinetics and biologic activity of the novel mast cell inhibitor, 4-(3-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. nuvisan.com [nuvisan.com]
Technical Support Center: Nvs-PI3-4 Assays
Welcome to the technical support center for Nvs-PI3-4 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound, a potent and specific PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel, potent, and highly specific inhibitor of the p110γ catalytic subunit of Class IB phosphoinositide 3-kinase (PI3Kγ).[1][2] PI3Kγ plays a crucial role in immune cell signaling and has been identified as a therapeutic target in inflammatory diseases and some cancers.[2]
Q2: What types of assays can be performed with this compound?
This compound can be used in a variety of in vitro and in vivo assays to probe the function of PI3Kγ. These include:
-
Biochemical kinase assays: To determine the IC50 of this compound against purified PI3Kγ enzyme.
-
Cell-based assays: To assess the effect of this compound on PI3Kγ-mediated signaling pathways (e.g., Akt phosphorylation) in various cell types, such as neutrophils and mast cells.[1][3]
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Functional assays: To investigate the impact of PI3Kγ inhibition on cellular functions like migration, degranulation, and oxidative burst.[1][3]
-
In vivo studies: To evaluate the therapeutic potential of this compound in animal models of inflammation or cancer.[1]
Q3: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor that binds to the catalytic site of the p110γ subunit of PI3Kγ. This binding prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the PI3K signaling cascade.
Troubleshooting Guide
Issue 1: High Background Signal in Biochemical Assay
Question: I am observing a high background signal in my PI3Kγ biochemical assay, even in the absence of the enzyme or substrate. What could be the cause and how can I resolve it?
Answer: High background signal can obscure the true signal from your enzymatic reaction and lead to a low signal-to-noise ratio.[4] Potential causes and troubleshooting steps are outlined below:
-
Contaminated Reagents: Buffers, ATP, or the lipid substrate may be contaminated. Prepare fresh reagents and use high-purity components.
-
Non-specific Binding: The detection antibody or probe may be binding non-specifically to the assay plate or other components.
-
Solution: Increase the concentration of the blocking agent (e.g., BSA, casein) in your assay buffer. Optimize the washing steps by increasing the number of washes or the stringency of the wash buffer.
-
-
ATP Cross-reactivity: If using an ADP-Glo™ or similar assay that measures ADP production, the detection system may be sensitive to high concentrations of ATP.
-
Solution: Optimize the ATP concentration to be near the Km of the enzyme to ensure robust enzyme activity while minimizing background.
-
Illustrative Data for Troubleshooting High Background:
| Condition | Raw Signal (Luminescence Units) | Signal-to-Noise Ratio | Interpretation |
| No Enzyme Control (High Background) | 50,000 | 1.5 | High background is masking the signal. |
| No Enzyme Control (Optimized Blocking) | 5,000 | 15 | Background successfully reduced. |
Issue 2: Low or No Signal in Cell-Based Assay
Question: I am not observing a significant decrease in Akt phosphorylation after treating my cells with this compound. Why might this be happening?
Answer: A lack of response to this compound in a cell-based assay can stem from several factors related to the cells, the inhibitor, or the assay protocol itself.
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Low PI3Kγ Expression/Activity: The chosen cell line may not express sufficient levels of PI3Kγ or the pathway may not be active under basal conditions.
-
Solution: Use a positive control stimulant (e.g., a chemokine or growth factor) to activate the PI3Kγ pathway. Confirm PI3Kγ expression in your cell line via Western blot or qPCR.
-
-
Inhibitor Inactivity: The this compound may have degraded.
-
Solution: Ensure proper storage of the inhibitor (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment.
-
-
Insufficient Incubation Time or Concentration: The inhibitor may not have had enough time or been at a high enough concentration to effectively inhibit PI3Kγ.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration of this compound for your specific cell type and assay conditions.
-
Issue 3: Inconsistent Results or High Variability
Question: My results with the this compound assay are highly variable between wells and experiments. What are the common sources of variability?
Answer: High variability can compromise the reliability of your data. Addressing the following points can help improve consistency:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents to be added to all wells to minimize well-to-well differences.
-
-
Cell Seeding Density: Uneven cell seeding can lead to significant differences in signal between wells in cell-based assays.
-
Solution: Ensure cells are well-suspended before plating and use a consistent seeding density across all wells.
-
-
Edge Effects: Wells on the outer edges of a microplate can be subject to temperature and evaporation variations, leading to different results compared to inner wells.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with buffer or media to create a more uniform environment.
-
Experimental Protocols
General Protocol for an In Vitro PI3Kγ Kinase Assay (e.g., ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, purified PI3Kγ enzyme, lipid substrate (e.g., PIP2), and this compound dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations (and a vehicle control), and the PI3Kγ enzyme.
-
Initiate Reaction: Add ATP and the lipid substrate to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Add the kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction. Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vitro this compound kinase assay.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Nvs-PI3-4 Technical Support Center
Welcome to the technical support center for Nvs-PI3-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a potent and specific small molecule inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2] It is utilized in research to investigate the roles of PI3Kγ in various biological processes.
Q2: What are the primary research applications for this compound? A2: this compound is primarily used for research in allergies, inflammatory diseases, and cancer.[1][2] It has been effectively used in studies involving immune cells such as mast cells and neutrophils to dissect the role of PI3Kγ in allergic responses and inflammation.[3][4]
Q3: How should I store this compound? A3: For long-term stability, this compound powder should be stored at -20°C for up to three years.[5] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6-12 months.[1][5] For short-term storage of up to one month, -20°C is also acceptable for solutions.[1]
Q4: How do I dissolve this compound for experimental use? A4: this compound is soluble in DMSO.[5] It is recommended to first prepare a high-concentration stock solution in 100% DMSO (e.g., 250 mg/mL), which can then be further diluted in aqueous buffers or cell culture media for your working solution.[5] Please refer to the detailed protocol for solution preparation below.
Q5: What is the known isoform selectivity of this compound? A5: this compound exhibits exquisite cellular selectivity for PI3Kγ over other Class I PI3K isoforms (p110α, p110β, and p110δ).[2][6] This high selectivity makes it a valuable tool for specifically probing the function of the PI3Kγ isoform.
Q6: Are there known on-target or off-target effects I should be aware of? A6: As a highly selective PI3Kγ inhibitor, most of its biological effects are considered "on-target." PI3Kγ is primarily expressed in hematopoietic cells, and its inhibition can impact immune cell recruitment, activation, and inflammatory signaling.[7] Unlike inhibitors of the p110α isoform, which are commonly associated with metabolic side effects like hyperglycemia, PI3Kγ inhibition is generally not associated with these effects.[8] While off-target effects are minimal, it is always good practice in kinase inhibitor studies to include control experiments, such as using a structurally unrelated inhibitor for the same target or testing in a PI3Kγ knockout model if available.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of PI3Kγ signaling (e.g., p-AKT levels) in my cell-based assay.
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure this compound stock solutions have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.[1] Prepare fresh working dilutions for each experiment. |
| Inadequate Concentration | The effective concentration can vary between cell types. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your specific experimental system. |
| Insufficient Incubation Time | Inhibition of downstream signaling can be rapid. Ensure you are pre-incubating the cells with this compound for a sufficient time (e.g., 30-60 minutes) before stimulating the pathway.[2] |
| Low PI3Kγ Expression/Activity | The target cell line may not rely on the PI3Kγ isoform for the pathway you are studying. Class IA PI3Ks (p110α, β, δ) are activated by receptor tyrosine kinases, while Class IB PI3Kγ is activated by G-protein coupled receptors (GPCRs). Confirm that your stimulation method activates a GPCR and that your cell type expresses PI3Kγ. |
| Solubility Issues | This compound may precipitate in aqueous media at high concentrations. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and that the working solution is clear. |
Issue 2: I am observing unexpected levels of cell death or toxicity.
| Possible Cause | Recommended Action |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO as your highest this compound dose to assess solvent toxicity. Keep the final DMSO concentration below 0.5%. |
| On-Target Toxicity | PI3Kγ signaling can be critical for the survival of certain cell types, particularly under stress or growth factor stimulation.[7] The observed toxicity may be an intended on-target effect. Try reducing the inhibitor concentration or incubation time. |
| Compound Contamination | Ensure that the compound and all reagents used are free from contamination. |
Data Presentation & Properties
Table 1: this compound Physical & Chemical Properties
| Property | Value |
| CAS Number | 941580-60-5 |
| Molecular Formula | C₂₀H₂₆N₄O₃S |
| Molecular Weight | 402.51 g/mol [6] |
| Storage (Powder) | -20°C for 3 years[5] |
| Storage (in Solvent) | -80°C for 1 year[5] |
| Solubility | DMSO: ≥ 250 mg/mL (621.10 mM)[5] |
Table 2: Isoform Selectivity Profile of this compound
Quantitative IC₅₀ values are not publicly available in the reviewed literature; however, multiple sources confirm its high selectivity for the PI3Kγ isoform.
| PI3K Isoform | Selectivity Description | Primary Upstream Activator |
| p110α (Class IA) | Low activity | Receptor Tyrosine Kinases (RTKs) |
| p110β (Class IA) | Low activity | RTKs & GPCRs |
| p110δ (Class IA) | Low activity | RTKs |
| p110γ (Class IB) | Highly Selective | G-Protein Coupled Receptors (GPCRs) |
Table 3: Common On-Target Toxicities of Class I PI3K Inhibitors
This table provides context for the class of inhibitors. This compound, as a PI3Kγ-specific inhibitor, is less likely to cause the metabolic effects associated with p110α inhibition.
| Isoform Target(s) | Associated On-Target Toxicities | Reference |
| Pan-PI3K | Rash, fatigue, hyperglycemia, diarrhea. | |
| PI3Kα | Hyperglycemia, rash. | [8] |
| PI3Kδ | Diarrhea/colitis, transaminitis (elevated liver enzymes), myelosuppression. | |
| PI3Kγ | Primarily immune modulation; generally better tolerated with fewer metabolic side effects. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a 10 mM stock, add 248.4 µL of 100% DMSO to 1 mg of this compound powder (MW = 402.51).
-
Vortex or sonicate until the solution is clear.[5]
-
Aliquot into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in your desired cell culture medium or experimental buffer to the final working concentration.
-
Example: To make a 10 µM working solution in 1 mL of media, add 1 µL of the 10 mM stock solution to 999 µL of media.
-
Ensure the final DMSO concentration remains non-toxic to your cells (e.g., ≤ 0.5%).
-
Always prepare the working solution fresh for each experiment.
-
Protocol 2: Western Blot Analysis for p-AKT Inhibition
This protocol describes a general method to assess the inhibition of AKT phosphorylation (a key downstream effector of PI3K) following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., neutrophils, mast cells) at an appropriate density and allow them to adhere or recover overnight.
-
If necessary, starve cells of serum for 2-4 hours to reduce basal PI3K pathway activation.
-
Pre-incubate cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 30-60 minutes.
-
Stimulate the cells with a known GPCR agonist relevant to your cell type (e.g., fMLP for neutrophils) for 5-15 minutes to activate PI3Kγ.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load samples onto an appropriate percentage polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
To confirm equal protein loading, strip the membrane and re-probe for total AKT or a loading control like GAPDH or β-actin.
-
-
Detection:
-
Apply an ECL chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensities to determine the degree of inhibition.
-
Protocol 3: Neutrophil Oxidative Burst Assay
This protocol is adapted from a published study using this compound.[3]
-
Cell Preparation:
-
Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).
-
Resuspend neutrophils at a concentration of 4 x 10⁶ cells/mL in HBSS at 37°C.
-
-
Inhibitor and Priming Treatment:
-
Treat neutrophil suspensions with the desired concentrations of this compound or a vehicle control (DMSO).
-
For some experimental conditions, cells can be primed with TNFα (10 ng/mL) prior to adding the inhibitor.[3]
-
-
Assay Setup:
-
Add luminol (final concentration 1 µM) and horseradish peroxidase (HRP, final concentration 62.5 U/mL) to the cell suspensions.
-
Aliquot 150 µL of the cell suspension into a pre-warmed 96-well white luminometer plate.
-
-
Measurement:
-
Place the plate in a luminometer with an injection port.
-
Inject the GPCR agonist fMLP (final concentration 100 nM) to stimulate the oxidative burst.
-
Immediately begin recording light emission (chemiluminescence) over a period of 5 minutes.[3]
-
-
Data Analysis:
-
Analyze the kinetic data or the peak luminescence to determine the effect of this compound on the fMLP-induced oxidative burst.
-
Mandatory Visualizations
Caption: PI3Kγ signaling pathway activated by a GPCR and inhibited by this compound.
Caption: Experimental workflow for Western Blot analysis of protein phosphorylation.
Caption: Troubleshooting logic for failed inhibition in a Western Blot experiment.
References
- 1. The p110β isoform of phosphoinositide 3-kinase signals downstream of G protein-coupled receptors and is functionally redundant with p110γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound|T36315|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
interpreting unexpected results with Nvs-PI3-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results when using the PI3Kγ-specific inhibitor, Nvs-PI3-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and specific inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] Its primary mechanism of action is to block the catalytic activity of PI3Kγ, an enzyme crucial for various cellular functions, particularly in immune cells like mast cells and neutrophils.[1][2] PI3Kγ is involved in signaling pathways that regulate cell migration, adhesion, degranulation, and inflammatory responses.[1][3]
Q2: In which cell types and processes is PI3Kγ inhibition by this compound expected to have the most significant effect?
PI3Kγ is predominantly expressed in leukocytes. Therefore, this compound is expected to have the most significant effects on immune cells. For instance, in mast cells, PI3Kγ is crucial for IgE-mediated recruitment, chemotaxis, and the release of pro-inflammatory mediators like TNF-α.[1][4] In neutrophils, PI3Kγ plays a role in migration and activation in response to certain stimuli.[5][6]
Q3: Are there known off-target effects for this compound?
While this compound is designed to be a specific inhibitor of PI3Kγ, like any small molecule inhibitor, the possibility of off-target effects exists.[7] High concentrations of some PI3K inhibitors have been shown to affect other PI3K isoforms or other kinases.[8] It is crucial to use the lowest effective concentration and include appropriate controls to minimize and identify potential off-target effects.
Q4: What are some general adverse effects associated with PI3K inhibitors as a class?
PI3K inhibitors, as a class, have been associated with a range of on-target and off-target toxicities.[9] These can include hyperglycemia, gastrointestinal issues, skin rashes, and neuropsychiatric effects.[3][9] The specific adverse effect profile can depend on the isoform selectivity of the inhibitor. For example, inhibitors of the p110α isoform are more commonly associated with hyperglycemia, while p110δ inhibitors can lead to gastrointestinal side effects.[9]
Troubleshooting Unexpected Results
Issue 1: Weaker than expected inhibition of downstream signaling (e.g., Akt phosphorylation).
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. The effective concentration can vary between different cell lines and primary cells.
-
-
Possible Cause 2: Redundancy with other PI3K isoforms.
-
Troubleshooting: In some cellular contexts, other PI3K isoforms (e.g., PI3Kδ) may compensate for the inhibition of PI3Kγ.[2] Consider using a pan-PI3K inhibitor as a positive control to assess the overall contribution of the PI3K pathway. If the pan-PI3K inhibitor shows a stronger effect, it may indicate isoform redundancy.
-
-
Possible Cause 3: Alternative signaling pathways.
-
Troubleshooting: The signaling pathway leading to your readout of interest may be activated by pathways independent of PI3Kγ. Review the literature for alternative signaling cascades that may be active in your experimental model.
-
Issue 2: Unexpected or paradoxical increase in the activity of a signaling pathway.
-
Possible Cause 1: Feedback loop activation.
-
Troubleshooting: Inhibition of one component of a signaling pathway can sometimes lead to the activation of a feedback loop, resulting in the upregulation of other signaling molecules. For example, inhibition of the PI3K/Akt/mTOR pathway can sometimes relieve negative feedback on upstream receptor tyrosine kinases.[9] Western blotting for key components of related pathways can help identify such feedback mechanisms.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting: As mentioned, high concentrations of inhibitors can have unintended effects. Re-evaluate your working concentration and perform a dose-response curve to ensure you are using a specific concentration for PI3Kγ inhibition.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Pharmacokinetic and pharmacodynamic (PK/PD) properties.
-
Troubleshooting: The in vivo efficacy of this compound will depend on its absorption, distribution, metabolism, and excretion (ADME) properties.[10] Ensure the dosing regimen and route of administration are appropriate for achieving the desired exposure at the target tissue.
-
-
Possible Cause 2: Complexity of the in vivo microenvironment.
-
Troubleshooting: The in vivo setting involves complex interactions between different cell types and signaling molecules that are not recapitulated in vitro.[2] The role of PI3Kγ in your biological process of interest may be modulated by other factors present in the tissue microenvironment.
-
Data Presentation
Table 1: Comparison of IC50 Values for Select PI3K Inhibitors
| Inhibitor | Target Isoform(s) | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) |
| This compound | PI3Kγ | >1000 | >1000 | 5 | >1000 |
| IC87114 | PI3Kδ | 560 | 3100 | 290 | 118 |
| TGX-221 | PI3Kβ | 1300 | 5 | 100 | 200 |
| PIK-75 | PI3Kα | 5.8 | 76 | 45 | 78 |
| Wortmannin | Pan-PI3K | 1.9 | 9.3 | 1.6 | 1.6 |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data compiled from various sources for comparative purposes.
Experimental Protocols
Neutrophil Oxidative Burst Assay
This protocol is adapted from a study investigating the effect of this compound on neutrophil function.[2]
1. Cell Preparation: a. Isolate human neutrophils from whole blood using standard methods (e.g., Dextran sedimentation followed by Ficoll-Paque gradient centrifugation). b. Resuspend neutrophils in Hank's Balanced Salt Solution (HBSS) at a concentration of 4 x 10^6 cells/mL.
2. Priming (Optional): a. For experiments involving priming, incubate the neutrophil suspension with 10 ng/mL of TNFα at 37°C. A vehicle control should be run in parallel.
3. Inhibitor Treatment: a. Add this compound at the desired concentrations to the neutrophil suspension. Include a vehicle control (e.g., DMSO).
4. Luminescence Measurement: a. Add luminol (1 µM final concentration) and horseradish peroxidase (HRP, 62.5 U/mL final concentration) to the cell suspension. b. Aliquot 150 µL of the cell suspension into a pre-warmed 96-well luminometer plate. c. Use a luminometer with an injection port to add fMLP (100 nM final concentration) to stimulate the oxidative burst. d. Record light emission over a period of 5 minutes.
Mandatory Visualizations
Caption: Simplified PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K inhibition in inflammation: Toward tailored therapies for specific diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3Kγ Regulatory Protein p84 Determines Mast Cell Sensitivity to Ras Inhibition—Moving Towards Cell Specific PI3K Targeting? [frontiersin.org]
- 5. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isoform-Specific Functions of Phosphoinositide 3-Kinases: p110δ but Not p110γ Promotes Optimal Allergic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nvs-PI3-4 Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nvs-PI3-4, a specific PI3Kγ inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific inhibitor of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3Kγ).[1] The PI3K/Akt/mTOR signaling pathway is a critical intracellular network that regulates cell proliferation, survival, and metabolism.[2][3] By inhibiting PI3Kγ, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[4] This, in turn, prevents the downstream activation of Akt and mTOR, leading to the modulation of various cellular processes.[4][5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research related to allergies, inflammation, and certain types of cancer where the PI3Kγ isoform plays a significant role.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.
Q4: What is a typical working concentration for this compound in cell culture?
A4: The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment (e.g., an IC50 determination) to identify the effective concentration range for your specific model system. A common starting point for many inhibitors is in the low micromolar (µM) range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death or Unexpected Toxicity | Concentration too high: The concentration of this compound may be above the toxic threshold for the specific cell line. | Perform a dose-response curve to determine the IC50 value and a non-toxic working concentration. Start with a wider range of concentrations and narrow it down. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1-0.5%) and include a vehicle-only control in your experiments. | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to PI3K pathway inhibition. | Review the literature for information on the PI3K pathway dependency of your cell line. Consider using a less sensitive cell line if appropriate for your research question. | |
| No or Low Inhibitor Activity | Concentration too low: The concentration of this compound may be insufficient to effectively inhibit PI3Kγ in your cell line. | Perform a dose-response experiment to determine the optimal effective concentration. |
| Incorrect inhibitor preparation or storage: The inhibitor may have degraded due to improper storage or handling. | Prepare fresh stock solutions and store them as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. | |
| Cell line resistance: The cell line may not rely on the PI3Kγ isoform for the process being studied or may have compensatory signaling pathways. | Confirm the expression of PI3Kγ in your cell line. Consider using a different inhibitor that targets another PI3K isoform or a pan-PI3K inhibitor for comparison. | |
| Inconsistent Results Between Experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. |
| Inaccurate pipetting or dilutions: Errors in preparing inhibitor dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final treatment medium to add to replicate wells. |
Quantitative Data
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines due to factors such as the level of PI3Kγ expression and the dependency of the cells on this signaling pathway. It is essential to determine the IC50 empirically for each cell line used in your experiments. The table below serves as a template to record your experimental findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Notes |
| e.g., RAW 264.7 | MTT Assay | 48 | [Enter your value] | [e.g., Murine Macrophage] |
| [Enter your cell line] | ||||
| [Enter your cell line] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Trypan Blue Exclusion Assay for Cell Viability
This is a simple and rapid method to differentiate viable from non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[8]
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Treat cells with this compound at various concentrations for the desired time period.
-
Harvest the cells and create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. Principles & Applications of cell viability assays (MTT Assays) | PPTX [slideshare.net]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: NVS-PI3-4 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent hyperactivation in various cancers has established it as a key therapeutic target.[2] The development of PI3K inhibitors has led to a diverse landscape of molecules, broadly categorized as pan-PI3K inhibitors, which target all four Class I isoforms (α, β, γ, δ), and isoform-selective inhibitors. This guide provides an objective comparison of the novel PI3Kγ-selective inhibitor, NVS-PI3-4, against other prominent PI3K inhibitors: the PI3Kα-selective Alpelisib, the PI3Kδ-selective Idelalisib, and the pan-PI3K inhibitor Copanlisib.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the kinase AKT. Activated AKT modulates a host of substrates that drive cell survival and proliferation, in part through the activation of the mammalian target of rapamycin (mTOR). Isoform-selective inhibitors offer the potential for targeted therapy based on the specific PI3K isoform driving a particular malignancy.
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.
Comparative Analysis of PI3K Inhibitors
The choice between a pan- or isoform-selective PI3K inhibitor is largely dictated by the underlying genetic drivers of the cancer and the expression patterns of the PI3K isoforms. While pan-PI3K inhibitors offer broader pathway blockade, isoform-selective agents may provide a better therapeutic window by minimizing off-target effects.[3]
Quantitative Data Comparison
The following tables summarize the biochemical potency and clinical characteristics of this compound and its comparators.
Table 1: Biochemical Potency (IC50) of PI3K Inhibitors Against Class I Isoforms
| Inhibitor | Target Isoform(s) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Reference |
|---|---|---|---|---|---|---|
| This compound | γ | - | - | Potent | - | [4][5] |
| Alpelisib (BYL719) | α | 5 | 1,200 | 250 | 290 | [3][6][7][8] |
| Idelalisib (CAL-101) | δ | 8,600 | 4,000 | 2,100 | 2.5 - 19 | [9][10][11][12] |
| Copanlisib (BAY 80-6946) | pan (α, δ) | 0.5 | 3.7 | 6.4 | 0.7 | [2][13][14][15] |
Note: IC50 values can vary based on assay conditions. Data presented is a representative range from published studies. A specific IC50 value for this compound was not available in the search results, though it is described as a potent and specific PI3Kγ inhibitor.
Table 2: Cellular Activity and Approved Indications
| Inhibitor | Primary Cellular Target | Approved Indications | Key Cellular Effects |
|---|---|---|---|
| This compound | Immune Cells (e.g., Mast Cells, Neutrophils) | Investigational (Allergy, Inflammation, Cancer) | Reduces IgE/antigen-mediated phosphorylation of AKT.[4] Crucial for mast cell recruitment.[5] |
| Alpelisib | PIK3CA-mutant cancer cells | HR+, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer. | Inhibits proliferation and induces apoptosis in PIK3CA-mutant cell lines.[7] |
| Idelalisib | Malignant B-cells | Relapsed Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), Small Lymphocytic Lymphoma (SLL). | Induces apoptosis; inhibits B-cell receptor (BCR) signaling and chemokine receptor signaling.[9] |
| Copanlisib | Malignant B-cells, solid tumor cells | Relapsed Follicular Lymphoma (FL) (Note: Being withdrawn from US market).[2] | Induces apoptosis and inhibits proliferation of malignant B-cell lines.[14] |
In-Depth Inhibitor Profiles
This compound (PI3Kγ-selective)
This compound is a novel and specific inhibitor of the PI3Kγ isoform.[4] The p110γ isoform is primarily activated by GPCRs and plays a significant role in regulating the function of immune cells.[15] Preclinical research has highlighted the role of this compound in the context of allergy and inflammation. Studies have shown that functional PI3Kγ is critical for mast cell accumulation in IgE-challenged skin and for TNF-α release from stimulated mast cells.[5] This positions this compound as a valuable tool for studying inflammatory diseases and as a potential therapeutic for conditions where mast cell recruitment is a key pathological feature.[5] Its application in cancer is primarily investigational, focusing on modulating the tumor microenvironment.[4]
Alpelisib (PI3Kα-selective)
Alpelisib (BYL719) is the first FDA-approved PI3K inhibitor for solid tumors, specifically targeting the p110α isoform.[7] Its development was driven by the high frequency of activating mutations in the PIK3CA gene (which encodes p110α) across many cancer types. Alpelisib demonstrates potent activity in PIK3CA-mutant cancer models.[8] By selectively targeting p110α, Alpelisib aims to achieve efficacy in genetically defined patient populations while avoiding the broader toxicities associated with pan-PI3K inhibition.[3] Common adverse events include hyperglycemia, as PI3Kα is a key mediator of insulin signaling.[2]
Idelalisib (PI3Kδ-selective)
Idelalisib (CAL-101) is a first-in-class selective inhibitor of PI3Kδ. The p110δ isoform is predominantly expressed in leukocytes, making it an attractive target for hematological malignancies.[9] Idelalisib functions by inducing apoptosis in malignant B-cells and inhibiting crucial signaling pathways, including B-cell receptor (BCR) signaling, which is vital for B-cell proliferation and survival.[9] Its clinical success in CLL and lymphoma underscores the value of an isoform-selective strategy for cancers dependent on a specific PI3K isoform.
Copanlisib (pan-PI3K inhibitor)
Copanlisib is an intravenous pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[2][14] This dual α/δ activity profile provides a rationale for its use in both solid tumors (driven by PI3Kα) and hematological cancers (driven by PI3Kδ).[15] Preclinical studies demonstrated that Copanlisib induces tumor cell death by apoptosis and inhibits the proliferation of malignant B-cell lines.[14] While pan-inhibition can offer potent anti-cancer effects, it is often associated with a broader range of on-target toxicities due to the inhibition of multiple isoforms that are active in normal tissues.[2]
Experimental Methodologies
The evaluation of PI3K inhibitors relies on a standardized set of biochemical and cellular assays to determine potency, selectivity, and anti-cancer activity.
Caption: A typical preclinical workflow for evaluating PI3K inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.
Protocol:
-
Reagents: Purified recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP, kinase assay buffer, and the test inhibitor.
-
Procedure: The assay is typically performed in a 96- or 384-well plate format.
-
The kinase enzyme is incubated with serial dilutions of the inhibitor in the kinase reaction buffer for a short pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the lipid substrate PIP2 and ATP (often radiolabeled [γ-³²P]ATP or in a system for fluorescent detection).[13]
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[16]
-
The reaction is terminated by adding a stop solution (e.g., EDTA).[16]
-
Detection: The amount of product (PIP3) generated is quantified. This can be done through various methods, including filter-binding assays to capture radiolabeled PIP3 or fluorescence-based assays like TR-FRET, which uses a PIP3-binding protein domain.[16][17]
-
Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT/WST-1 Assay)
Objective: To measure the effect of an inhibitor on the metabolic activity and viability of cancer cell lines.
Protocol:
-
Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allowed to adhere overnight in a CO2 incubator.
-
Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the PI3K inhibitor. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48-72 hours, to allow the inhibitor to exert its effect.
-
Reagent Addition: A solution of a tetrazolium salt (e.g., MTT or WST-1) is added to each well.
-
Color Development: Plates are incubated for an additional 2-4 hours. Metabolically active cells will reduce the tetrazolium salt into a colored formazan product (purple for MTT, orange for XTT/WST-1).[18]
-
Solubilization (for MTT): If using MTT, a detergent or solubilizing agent is added to dissolve the intracellular purple formazan crystals.
-
Measurement: The absorbance of each well is measured using a microplate spectrophotometer at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Pathway Inhibition Analysis
Objective: To confirm target engagement by measuring the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT.
Protocol:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a defined period (e.g., 1-2 hours). After treatment, cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, boiled, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest, such as phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).[19][20]
-
Washing and Secondary Antibody Incubation: The membrane is washed multiple times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a digital imager or X-ray film. A reduction in the phospho-AKT signal relative to the total AKT signal indicates successful inhibition of the PI3K pathway.
Logical Classification of Discussed Inhibitors
The strategic development of PI3K inhibitors has evolved from broad-acting pan-inhibitors to highly specific, isoform-selective molecules designed to target the specific vulnerabilities of different cancers.
Caption: Classification of the compared PI3K inhibitors.
Conclusion
The landscape of PI3K inhibitors is diverse, with molecules like this compound, Alpelisib, Idelalisib, and Copanlisib representing distinct strategies for targeting this critical cancer pathway. This compound stands out as a highly selective tool for investigating the role of PI3Kγ, primarily in immunology and inflammation, with potential future applications in cancer immunotherapy. In contrast, Alpelisib and Idelalisib have demonstrated the clinical success of isoform-selective inhibition in solid tumors and hematological malignancies, respectively, by targeting the specific isoforms driving those diseases. Copanlisib exemplifies the pan-inhibitor approach, offering broad pathway suppression at the cost of a potentially wider toxicity profile. The continued development of both highly selective and next-generation pan-PI3K inhibitors will be crucial for refining personalized cancer therapies and overcoming resistance.
References
- 1. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 2. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro PI3K gamma kinase assay [bio-protocol.org]
- 17. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 18. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
A Comparative Guide to Nvs-PI3-4 and IC87114: Isoform-Selective PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used phosphoinositide 3-kinase (PI3K) inhibitors, Nvs-PI3-4 and IC87114. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies in areas such as immunology, inflammation, and oncology.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85/p55). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. The differential expression and function of these isoforms in various cell types make them attractive targets for therapeutic intervention. This compound is a specific inhibitor of the PI3Kγ isoform, while IC87114 is a selective inhibitor of the PI3Kδ isoform.[1][2] This guide will delve into a direct comparison of their performance based on available experimental data.
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of this compound and IC87114 against the Class I PI3K isoforms.
Table 1: In Vitro IC50 Values for this compound Against Class I PI3K Isoforms
| Isoform | This compound IC50 (nM) |
| PI3Kα (p110α) | >10,000 |
| PI3Kβ (p110β) | 1,700 |
| PI3Kγ (p110γ) | 27 |
| PI3Kδ (p110δ) | 1,200 |
Data sourced from a study by Condliffe et al. (2012), which utilized in vitro kinase assays to determine the IC50 values.[3]
Table 2: In Vitro IC50 Values for IC87114 Against Class I PI3K Isoforms
| Isoform | IC87114 IC50 (µM) |
| PI3Kα (p110α) | >100 |
| PI3Kβ (p110β) | 75 |
| PI3Kγ (p110γ) | 29 |
| PI3Kδ (p110δ) | 0.5 |
IC87114 is over 100-fold more selective for PI3Kδ compared to PI3Kα and PI3Kβ, and 58-fold more selective for PI3Kδ than PI3Kγ.[2][4]
Signaling Pathways
This compound and IC87114 target distinct nodes in the PI3K signaling pathway, leading to different downstream effects, particularly in immune cells.
PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), playing a key role in the response of myeloid cells to chemoattractants.[5] In contrast, PI3Kδ is typically activated downstream of receptor tyrosine kinases (RTKs) and is crucial for the function and signaling of lymphocytes.[6]
Experimental Methodologies
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are detailed descriptions of the key experimental protocols.
In Vitro PI3K Kinase Assay
This assay quantifies the enzymatic activity of a specific PI3K isoform and its inhibition by a test compound.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant PI3K enzyme (e.g., p110γ or p110δ), the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP (often radiolabeled [γ-³²P]ATP or in a system coupled to a luciferase-based detection method).
-
Inhibitor Addition: The test compound (this compound or IC87114) is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature to allow the kinase to phosphorylate its substrate.
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or a chelating agent.
-
Product Detection: The amount of the phosphorylated product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. This can be achieved by measuring the incorporation of the radiolabel into the lipid product or by using a PIP3-binding protein coupled to a detection system (e.g., luminescence or fluorescence).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Neutrophil Chemotaxis Assay
This cell-based assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant, a process highly dependent on PI3Kγ.
Protocol:
-
Cell Isolation: Primary neutrophils are isolated from fresh whole blood, typically using density gradient centrifugation.
-
Inhibitor Pre-treatment: The isolated neutrophils are pre-incubated with the test compound (e.g., this compound) or a vehicle control for a defined period.
-
Assay Setup: A chemotaxis chamber, such as a Boyden or Transwell® plate, is used. This consists of two compartments separated by a microporous membrane. The pre-treated neutrophils are placed in the upper chamber.
-
Chemoattractant Addition: A chemoattractant, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) or interleukin-8 (IL-8), is added to the lower chamber to create a chemical gradient.
-
Migration: The plate is incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, the number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting, staining the migrated cells and measuring the optical density, or using a fluorescent dye.
-
Data Analysis: The number of migrated cells in the presence of the inhibitor is compared to the vehicle control to determine the extent of inhibition.
Conclusion
This compound and IC87114 are valuable research tools for dissecting the specific roles of PI3Kγ and PI3Kδ in cellular signaling. This compound demonstrates high potency and selectivity for the PI3Kγ isoform, making it an excellent choice for studying GPCR-mediated events in myeloid cells. IC87114 exhibits strong selectivity for PI3Kδ and is therefore well-suited for investigating RTK-driven signaling pathways in lymphocytes. The choice between these two inhibitors will ultimately depend on the specific research question and the biological system under investigation. This guide provides the necessary data and methodological context to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.plos.org [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 6. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
NVS-PI3-4: A Comparative Analysis of a PI3Kγ Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of NVS-PI3-4, a potent and specific inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The performance of this compound is objectively compared with other well-characterized PI3K isoform-selective inhibitors, supported by experimental data and detailed methodologies.
Introduction to PI3K Signaling
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the Class I catalytic subunit: p110α, p110β, p110γ, and p110δ. While p110α and p110β are ubiquitously expressed, p110γ and p110δ are primarily found in hematopoietic cells, making them attractive targets for inflammatory and autoimmune diseases, as well as hematological malignancies. The selective inhibition of these isoforms is a key strategy in modern drug development to maximize therapeutic efficacy while minimizing off-target effects. This compound has emerged as a valuable research tool due to its high selectivity for the p110γ isoform.
PI3K Signaling Pathway
The diagram below illustrates the central role of Class I PI3K isoforms in the PI3K/AKT/mTOR signaling cascade. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) leads to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn regulates a multitude of cellular processes.
Caption: The PI3K/AKT/mTOR signaling pathway.
Selectivity Profile Comparison
The in vitro inhibitory activity of this compound and other selected PI3K inhibitors against the four Class I PI3K isoforms is summarized in the table below. The data is presented as IC50 values (in micromolar, µM), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Inhibitor | p110α (IC50 µM) | p110β (IC50 µM) | p110γ (IC50 µM) | p110δ (IC50 µM) | Primary Target | Reference |
| This compound | >100 | >100 | 0.27 | 28 | PI3Kγ | [1] |
| IC87114 | >100 | 75 | 29 | 0.5 | PI3Kδ | [2] |
| NVS-PI3-2 | 0.019 | 2.1 | 1.3 | 0.25 | PI3Kα | |
| HBC 417 | 1.7 | 0.16 | 11 | 1.1 | PI3Kβ | [1] |
| NVS-PI3-3 | 0.23 | 0.43 | 0.13 | 0.014 | PI3Kδ | [1] |
As the data indicates, this compound demonstrates high selectivity for PI3Kγ, with significantly weaker activity against the other Class I isoforms.[1] For comparison, IC87114 and NVS-PI3-3 are highly selective for PI3Kδ, while NVS-PI3-2 and HBC 417 show preferential inhibition of PI3Kα and PI3Kβ, respectively.[1]
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments cited in the comparison.
Biochemical Kinase Inhibition Assay (Lipid Kinase Assay)
This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity of a specific PI3K isoform by 50% (IC50).
Principle: The assay measures the transfer of a phosphate group from ATP to a lipid substrate (e.g., phosphatidylinositol) by the PI3K enzyme. The amount of phosphorylated product is then quantified, often using radioactivity or fluorescence-based methods.
Detailed Protocol (based on a radioactive assay format): [3]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 5 mM MgCl₂, and 0.25 mM EDTA.
-
Enzyme and Substrate Addition: Add the purified recombinant PI3K isoform (e.g., p110γ) and the lipid substrate, phosphatidylinositol (170 µg/ml), to the reaction buffer.
-
Inhibitor Incubation: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction mixture. The concentrations typically range from nanomolar to micromolar.[3]
-
Reaction Initiation: Start the kinase reaction by adding ATP (50 µM) supplemented with a trace amount of radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) for 20 minutes.[3]
-
Reaction Termination: Stop the reaction by adding 100 µl of 0.1 M HCl.[3]
-
Lipid Extraction: Extract the phosphorylated lipid product by adding a mixture of chloroform/methanol (1:1) and 2 M KCl.[3]
-
Quantification: Separate the organic and aqueous phases by centrifugation. The radioactive phosphorylated lipid in the organic phase is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay for PI3K Pathway Inhibition
Cellular assays are crucial for confirming that an inhibitor can effectively engage its target within a biological context and produce a downstream effect.
Objective: To assess the ability of an inhibitor to block PI3K signaling in a cellular environment.
Principle: This assay measures the phosphorylation of downstream targets of PI3K signaling, such as AKT, in response to cellular stimulation in the presence or absence of the inhibitor.
Detailed Protocol (based on Flow Cytometry): [4]
-
Cell Culture and Stimulation: Culture appropriate cells (e.g., primary immune cells or cell lines) and stimulate them with a relevant agonist (e.g., anti-IgM for B cells) to activate the PI3K pathway.[4]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes).[4]
-
Cell Fixation and Permeabilization: After stimulation, fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation state of proteins. Then, permeabilize the cell membrane with a detergent (e.g., methanol) to allow antibody entry.
-
Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of a downstream target, such as phospho-AKT (Ser473), and antibodies to identify the cell type of interest (e.g., CD19 for B cells).[4]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity of the phospho-specific antibody in the target cell population.
-
Data Analysis: The reduction in the phosphorylation signal in the presence of the inhibitor is used to determine its cellular potency.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: Workflow for PI3K inhibitor selectivity profiling.
Conclusion
This compound is a highly selective inhibitor of the PI3Kγ isoform, as demonstrated by in vitro biochemical assays. Its selectivity profile makes it a valuable tool for researchers investigating the specific roles of PI3Kγ in health and disease, particularly in the context of inflammation and immunology. This guide provides the necessary data and experimental context to aid in the design and interpretation of studies utilizing this and other PI3K isoform-selective inhibitors. The provided methodologies offer a foundation for the in-house validation and application of these important research compounds.
References
- 1. journals.plos.org [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nvs-PI3-4 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase γ (PI3Kγ) inhibitor, Nvs-PI3-4, with genetic models to validate its on-target effects. The data presented herein is crucial for researchers in immunology, inflammation, and drug development seeking to understand the specific role of PI3Kγ in allergic responses and other inflammatory conditions.
Executive Summary
The selective inhibition of PI3K isoforms is a critical area of research for the development of targeted therapies with reduced off-target effects. This compound is a potent and specific inhibitor of PI3Kγ. To rigorously validate its mechanism of action, its pharmacological effects are compared with the phenotypes of genetic mouse models, specifically PI3Kγ knockout (PI3Kγ⁻/⁻) and PI3Kδ knockout (PI3Kδ⁻/⁻) mice. This guide summarizes key experimental findings that demonstrate the concordance between the pharmacological inhibition of PI3Kγ by this compound and the genetic ablation of the Pik3cg gene, thereby confirming the inhibitor's specificity and its utility as a research tool and potential therapeutic agent.
Data Presentation
Table 1: Inhibitor Specificity
| Compound | Target Isoform | IC50 (µM) | Selectivity Profile |
| This compound | PI3Kγ | Not explicitly found in searches | Described as a novel PI3Kγ-specific inhibitor[1] |
| IC87114 | PI3Kδ | 0.5 | >100-fold vs PI3Kα/β, 58-fold vs PI3Kγ[2][3] |
Table 2: Comparison of Pharmacological Inhibition vs. Genetic Models in Allergic Response Models
| Experimental Readout | This compound Treatment | PI3Kγ Knockout (PI3Kγ⁻/⁻) | PI3Kδ Knockout (PI3Kδ⁻/⁻) | Reference Compound (IC87114 - PI3Kδ inhibitor) |
| Mast Cell Recruitment | Significantly Reduced[1] | Significantly Reduced[1] | No Significant Effect[1] | No Significant Effect[1] |
| Mast Cell Adhesion | Significantly Reduced[1] | Significantly Reduced[1] | No Significant Effect[1] | Not explicitly stated in search results |
| TNF-α Release | Significantly Reduced[1] | Significantly Reduced[1] | No Significant Effect[1] | Reduced[4] |
| Mast Cell Degranulation | Not the primary target for anaphylaxis prevention[1] | Attenuated[5] | Attenuated[5] | Reduced[5] |
Key Experimental Findings
Studies utilizing gene-targeted mice have been instrumental in dissecting the individual roles of PI3K isoforms in allergic responses. A key study directly compared the effects of this compound with PI3Kγ and PI3Kδ knockout mice in a model of IgE-mediated allergy[1].
The results demonstrated that functional PI3Kγ, but not PI3Kδ, was crucial for the accumulation of mast cells in IgE-challenged skin[1]. This was corroborated by the finding that PI3Kγ-deficient bone marrow-derived mast cells (BMMCs) failed to adhere to the endothelium, a critical step in recruitment, whereas PI3Kδ was not required for this process[1]. Treatment with this compound phenocopied the results observed in the PI3Kγ knockout mice, significantly impairing mast cell recruitment and adhesion[1].
Furthermore, the release of the pro-inflammatory cytokine TNF-α from IgE/antigen-stimulated mast cells was found to be dependent on PI3Kγ[1]. Both PI3Kγ-deficient mast cells and wild-type mast cells treated with this compound showed a marked reduction in TNF-α secretion[1]. In contrast, the absence or inhibition of PI3Kδ had no significant effect on these specific mast cell functions in this context[1]. Interestingly, while both PI3Kγ and PI3Kδ have been implicated in mast cell degranulation, the study highlighted that interfering with mast cell recruitment offered superior protection against anaphylaxis compared to blocking degranulation alone[1].
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental setups discussed, the following diagrams have been generated using Graphviz.
Caption: PI3Kγ and PI3Kδ signaling in mast cells.
Caption: Workflow for validating this compound.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Intravital Microscopy for Mast Cell Recruitment and Adhesion
Objective: To visualize and quantify the recruitment and adhesion of mast cells to the endothelium in vivo.
Methodology:
-
Animal Preparation: Anesthetize the mouse and surgically expose the cremaster muscle or ear skin, tissues suitable for intravital microscopy. Maintain the tissue in a superfusion chamber with physiological buffer.
-
Cell Labeling: In some protocols, fluorescently labeled bone marrow-derived mast cells (BMMCs) are adoptively transferred into recipient mice to facilitate tracking.
-
Allergic Challenge: Induce an allergic response by local injection of IgE followed by systemic or local administration of the specific antigen. For inhibitor studies, this compound or a vehicle control is administered prior to the antigen challenge.
-
Imaging: Use an intravital microscope equipped with a fluorescent light source and appropriate filters to visualize the microvasculature. Record video sequences of rolling and adherent fluorescently labeled mast cells within postcapillary venules.
-
Quantification: Analyze the recorded videos to determine the number of rolling and firmly adhered mast cells per unit area of the vessel wall over time.
Mast Cell Degranulation (β-hexosaminidase Release) Assay
Objective: To quantify the release of granular contents from mast cells upon activation.
Methodology:
-
Cell Culture and Sensitization: Culture bone marrow-derived mast cells (BMMCs) in appropriate media. Sensitize the cells overnight with anti-DNP IgE.
-
Inhibitor Treatment: Pre-incubate the sensitized BMMCs with varying concentrations of this compound, a control inhibitor (e.g., IC87114), or vehicle for a specified period.
-
Cell Stimulation: Wash the cells to remove excess IgE and resuspend them in a suitable buffer. Trigger degranulation by adding the antigen (DNP-HSA).
-
Sample Collection: After a defined incubation period, centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released granular contents.
-
Enzyme Assay: Lyse the cell pellet to measure the total cellular β-hexosaminidase content. In a separate plate, incubate the supernatant and cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Quantification: Measure the absorbance of the product at 405 nm. Calculate the percentage of β-hexosaminidase release by dividing the amount in the supernatant by the total amount (supernatant + cell lysate).
TNF-α Release Assay
Objective: To measure the amount of TNF-α secreted by mast cells following stimulation.
Methodology:
-
Cell Culture and Stimulation: Culture and sensitize BMMCs with IgE as described for the degranulation assay. Pre-treat with inhibitors or vehicle.
-
Stimulation: Challenge the cells with the specific antigen.
-
Supernatant Collection: After an appropriate incubation time (typically several hours to allow for cytokine synthesis and secretion), centrifuge the cells and collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant TNF-α and use it to determine the concentration of TNF-α in the experimental samples.
Conclusion
The comparative data from pharmacological inhibition with this compound and genetic knockout models of PI3Kγ and PI3Kδ provide compelling evidence for the specific role of PI3Kγ in mediating mast cell recruitment and TNF-α release during an allergic response. The striking similarity between the effects of this compound and the phenotype of PI3Kγ knockout mice validates this compound as a highly selective and valuable tool for studying PI3Kγ signaling. These findings underscore the potential of targeting PI3Kγ for the treatment of allergic and inflammatory diseases where mast cell infiltration and activation are key pathological features.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nvs-PI3-4 and Other PI3Kγ Inhibitors: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the findings related to Nvs-PI3-4, a potent and selective phosphoinositide 3-kinase gamma (PI3Kγ) inhibitor. Through a comparative analysis with other notable PI3Kγ inhibitors, AS-605240 and CZC24832, this document aims to offer an objective evaluation of their performance based on available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further investigation.
Introduction to PI3Kγ Inhibition
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, survival, and trafficking. The class I PI3Ks are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is predominantly expressed in hematopoietic cells and is a key mediator of inflammatory and allergic responses, making it an attractive therapeutic target for a range of diseases, including allergies, inflammatory disorders, and cancer.[1] this compound is a novel and specific inhibitor of PI3Kγ, demonstrating exquisite cellular selectivity.[2][3]
Comparative Performance of PI3Kγ Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound, AS-605240, and CZC24832 against the four class I PI3K isoforms. This data provides a clear comparison of their potency and selectivity.
| Inhibitor | PI3Kα (IC50, μM) | PI3Kβ (IC50, μM) | PI3Kγ (IC50, μM) | PI3Kδ (IC50, μM) |
| This compound | 2.4 | 0.28 | 0.013 | 0.23 |
| AS-605240 | 0.06 | 0.27 | 0.008 | 0.3 |
| CZC24832 | >10 | 1.26 | 0.025 | 7.9 |
Data sourced from Juss et al., 2012.
Key Experimental Findings and Protocols
This section details the experimental methodologies for two key assays used to evaluate the efficacy of PI3Kγ inhibitors in relevant cell types: IgE-mediated mast cell recruitment and neutrophil oxidative burst.
IgE-Mediated Mast Cell Recruitment and Degranulation
Objective: To investigate the role of PI3Kγ in mast cell recruitment and degranulation in response to an allergic stimulus.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice are used for this procedure.
-
Sensitization: Mice are passively sensitized by intravenous injection of monoclonal anti-dinitrophenyl (DNP) IgE.
-
Surgical Preparation: 24 hours after sensitization, the mouse is anesthetized, and the cremaster muscle is exteriorized for microscopic observation. The muscle is continuously superfused with warmed bicarbonate-buffered saline.
-
Inhibitor Treatment: The animal is treated with the PI3Kγ inhibitor (e.g., this compound) or vehicle control, typically administered intravenously.
-
Antigen Challenge: The cremaster muscle is challenged by adding DNP-human serum albumin (HSA) to the superfusion solution to induce an allergic reaction.
-
Intravital Microscopy: The microcirculation of the cremaster muscle is observed using an intravital microscope. Mast cell degranulation is visualized, often with the aid of a dye such as ruthenium red which stains extruded granules. Leukocyte rolling and adhesion to the vascular endothelium are also recorded.
-
Quantification: The number of degranulated mast cells per field of view is counted. Leukocyte rolling flux (the number of rolling cells passing a defined line per minute) and the number of adherent leukocytes (cells that remain stationary for at least 30 seconds) are quantified.
Neutrophil Oxidative Burst Assay
Objective: To assess the effect of PI3Kγ inhibitors on the production of reactive oxygen species (ROS) by neutrophils, a key process in the inflammatory response.
Experimental Workflow:
Detailed Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as Dextran sedimentation followed by density gradient centrifugation.
-
Cell Preparation: Isolated neutrophils are washed and resuspended in Hanks' Balanced Salt Solution (HBSS) at a concentration of 4 x 10^6 cells/mL.
-
Inhibitor Incubation: Neutrophils are pre-incubated with varying concentrations of the PI3Kγ inhibitor (e.g., this compound, AS-605240, CZC24832) or vehicle control for a specified time at 37°C.
-
Reagent Addition: Luminol (a chemiluminescent probe) and horseradish peroxidase (HRP) are added to the neutrophil suspension.
-
Stimulation: The neutrophil suspension is stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent neutrophil chemoattractant and activator.
-
Measurement: The production of ROS is measured immediately as light emission (chemiluminescence) using a luminometer. The total light emission over a period of time is quantified.
Signaling Pathways
The following diagrams illustrate the central role of PI3Kγ in IgE-mediated mast cell activation and fMLP-induced neutrophil oxidative burst, and the point of intervention for inhibitors like this compound.
In mast cells, the cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) by an antigen initiates a signaling cascade. This leads to the activation of PI3Kγ, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt, which ultimately contributes to mast cell degranulation and the release of inflammatory mediators.[4][5] this compound and other PI3Kγ inhibitors block this pathway at the level of PI3Kγ, thereby preventing the downstream signaling events that lead to degranulation.
In neutrophils, the binding of fMLP to its G-protein coupled receptor (GPCR) leads to the dissociation of G protein subunits. The Gβγ subunit directly activates PI3Kγ. This initiates a signaling cascade involving the production of PIP3 and the activation of downstream effectors, including the small GTPase Rac, which is essential for the assembly and activation of the NADPH oxidase (NOX2) complex. The activated NOX2 complex then generates a burst of reactive oxygen species (ROS).[6][7] By inhibiting PI3Kγ, this compound effectively blocks this pathway, leading to a reduction in ROS production.
Conclusion
The available data indicate that this compound is a potent and highly selective inhibitor of PI3Kγ. Its efficacy in blocking key inflammatory cell functions, such as mast cell degranulation and neutrophil oxidative burst, highlights its potential as a therapeutic agent for allergic and inflammatory diseases. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further evaluate and build upon these findings. The provided signaling pathway diagrams offer a clear visual representation of the mechanism of action of this compound and other PI3Kγ inhibitors. Further studies directly comparing the in vivo efficacy and pharmacokinetic profiles of these inhibitors are warranted to fully elucidate their therapeutic potential.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Real-time assessment of neutrophil metabolism and oxidative burst using extracellular flux analysis [frontiersin.org]
A Comparative Analysis of Nvs-PI3-4 and AS-252424 for PI3Kγ Inhibition
In the landscape of targeted therapies, inhibitors of phosphoinositide 3-kinases (PI3Ks) have emerged as a critical area of research, particularly for inflammatory diseases and cancer. Among the various isoforms, PI3Kγ is a key player in immune cell signaling, making it an attractive target for drug development. This guide provides a detailed comparison of two prominent PI3Kγ inhibitors, Nvs-PI3-4 and AS-252424, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy based on available experimental data.
Biochemical Efficacy: A Head-to-Head Look at Inhibitory Potency
The primary measure of an inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit a biological process by 50%. While direct comparative studies are limited, data from independent in vitro kinase assays provide a basis for assessing the potency and selectivity of this compound and AS-252424 against the Class I PI3K isoforms.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) |
| This compound | 2,300 | 1,300 | 23 | 1,200 |
| AS-252424 | 935 - 940[1][2] | 20,000[1] | 30 - 33 [2][3] | 20,000[1] |
Note: The IC50 values presented are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Based on the available data, both this compound and AS-252424 demonstrate potent inhibition of the PI3Kγ isoform. AS-252424 exhibits high selectivity for PI3Kγ over other Class I isoforms, with IC50 values for PI3Kα, β, and δ being significantly higher[1]. This compound also shows selectivity for PI3Kγ, though its inhibitory activity against other isoforms appears to be more pronounced than that of AS-252424 based on the provided data.
The PI3K Signaling Pathway and the Role of PI3Kγ
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer and inflammatory disorders.
Class I PI3Ks are heterodimeric enzymes activated by cell surface receptors. Upon activation, they phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation and downstream signaling. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.
PI3Kγ is predominantly expressed in leukocytes and is primarily activated by G-protein coupled receptors (GPCRs), playing a critical role in immune cell migration, activation, and inflammatory responses.[4] Therefore, selective inhibition of PI3Kγ is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
References
Nvs-PI3-4: A Comparative Guide to its Specificity Against PI3K Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phosphoinositide 3-kinase (PI3K) inhibitor Nvs-PI3-4, focusing on its specificity against the four Class I PI3K isoforms (α, β, γ, and δ). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.
Performance Comparison: this compound versus Other PI3Kγ-Selective Inhibitors
This compound is a potent and selective inhibitor of the PI3Kγ isoform.[1] Its in vitro inhibitory activity has been quantified and compared with other known PI3Kγ-selective inhibitors, AS-605240 and CZC24832. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity for γ vs α | Selectivity for γ vs β | Selectivity for γ vs δ |
| This compound | 2400 | 5500 | 75 | 980 | 32-fold | 73-fold | 13-fold |
| AS-605240 | 60 | 270 | 8 | 300 | 7.5-fold | 33.75-fold | 37.5-fold |
| CZC24832 | >1000 | 100 | 27 | >1000 | >37-fold | 3.7-fold | >37-fold |
Data compiled from multiple sources.[2][3][4][5]
As the data indicates, this compound demonstrates clear selectivity for the PI3Kγ isoform over the other Class I isoforms. While AS-605240 shows higher potency for PI3Kγ, this compound maintains a significant selectivity window, particularly against PI3Kα and PI3Kβ.
Experimental Protocols
The determination of the IC50 values for PI3K inhibitors is typically performed using in vitro kinase assays. Below is a generalized protocol that outlines the key steps involved in such an assay.
In Vitro PI3K Kinase Assay (Generalized Protocol)
This protocol is based on established methods for measuring PI3K activity.[6][7][8][9]
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a specific PI3K isoform.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
-
[γ-³²P]ATP or unlabeled ATP and an ADP-Glo™ Kinase Assay system
-
Test inhibitor (e.g., this compound) at various concentrations
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter or luminometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction plate, add the specific PI3K isoform to the kinase buffer.
-
Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction Initiation:
-
Add the PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for ADP-Glo™ assay).
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at room temperature or 30°C. The reaction time should be within the linear range of the assay.
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Detection of Kinase Activity:
-
Radiometric Detection:
-
Extract the radiolabeled lipid product (PIP3) using a solvent system (e.g., chloroform/methanol).
-
Spot the extracted lipids onto a TLC plate to separate PIP3 from ATP.
-
Quantify the amount of ³²P-labeled PIP3 using a phosphorimager or by scraping the corresponding spots and measuring with a scintillation counter.
-
-
Luminescent Detection (ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing light.[10]
-
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the ADP produced and thus the kinase activity.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
PI3K Signaling Pathway
The PI3K signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and motility.[11][12] The diagram below illustrates the central components of this pathway.
Caption: The PI3K signaling pathway is initiated by upstream activators, leading to the phosphorylation of PIP2 to PIP3 by PI3K, which in turn activates downstream effectors to regulate various cellular responses.
This guide provides a foundational understanding of the specificity of this compound and its place within the broader landscape of PI3K inhibitors. For further detailed information, researchers are encouraged to consult the cited literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.plos.org [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. promega.es [promega.es]
- 8. Discovery of novel selective PI3Kγ inhibitors through combining machine learning-based virtual screening with multiple protein structures and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. PI3K (p120γ) Protocol [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. pi3k signaling pathways: Topics by Science.gov [science.gov]
Nvs-PI3-4 and the Evolving Landscape of PI3K Inhibition in Allergic Inflammation: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of a vast array of cellular functions, including cell growth, proliferation, survival, and motility. In the context of the immune system, the PI3K pathway plays a pivotal role in the activation and function of various immune cells. Consequently, it has emerged as a key therapeutic target for a range of inflammatory and autoimmune disorders, as well as cancers. Within the PI3K family, the class I isoforms, particularly PI3Kγ and PI3Kδ, which are predominantly expressed in leukocytes, have garnered significant attention as targets for modulating immune responses. This guide provides a literature review of studies involving Nvs-PI3-4, a novel and specific inhibitor of PI3Kγ, and compares its effects with other PI3K inhibitors, particularly those targeting the PI3Kδ isoform, in the context of allergic inflammation.
The Role of PI3Kγ and PI3Kδ in Allergic Responses
Allergic reactions are primarily driven by the activation of mast cells and other immune cells following exposure to allergens. The cross-linking of IgE receptors (FcεRI) on the surface of mast cells triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators. Both PI3Kγ and PI3Kδ have been implicated in this process, but they play distinct roles.
A key study demonstrated that functional PI3Kγ, but not PI3Kδ, is crucial for the accumulation of mast cells in IgE-challenged skin, the release of TNF-α from stimulated mast cells, and the interactions between mast cells and endothelial cells.[1] In contrast, PI3Kδ appears to be more central to IgE/Ag-dependent mast cell activation in vivo.[2] This suggests that targeting PI3Kγ could be a novel strategy to alleviate allergic reactions by interfering with mast cell recruitment to inflamed tissues, a process that may be superior to simply blocking the degranulation of resident mast cells.[1]
This compound: A Specific PI3Kγ Inhibitor
This compound is a novel, specific inhibitor of the PI3Kγ isoform.[1] Its use in preclinical studies has been instrumental in dissecting the specific roles of PI3Kγ in allergic responses.
Comparative Efficacy of PI3K Isoform-Selective Inhibitors
The following table summarizes the comparative effects of PI3Kγ and PI3Kδ inhibition based on preclinical studies. This compound is highlighted as a key PI3Kγ inhibitor.
| Parameter | PI3Kγ Inhibition (e.g., this compound) | PI3Kδ Inhibition (e.g., IC87114) | Dual PI3Kγ/δ Inhibition (e.g., IPI-145) | Pan-PI3K Inhibition |
| Mast Cell Recruitment | Significant Inhibition [1] | No Significant Effect [1] | Potent inhibition of immune cell migration[3] | Effective reduction in inflammatory cell infiltration[4][5] |
| Mast Cell Degranulation | Partial Inhibition[6] | Significant Inhibition [2][6] | Potent inhibition of basophil activation[3] | Effective inhibition[7] |
| TNF-α Release (from Mast Cells) | Significant Inhibition [1] | Less pronounced effect compared to PI3Kγ[1] | Broad inhibition of inflammatory mediators | Effective reduction in pro-inflammatory cytokines[4][5] |
| Airway Hyperresponsiveness | Attenuated in preclinical models[8][9] | Attenuated in preclinical models[8][9] | Potent activity in asthma models[3] | Effective reduction[10] |
| Inflammatory Cell Infiltration (Lungs) | Reduced eosinophils and neutrophils[8] | Reduced eosinophils, neutrophils, and lymphocytes[4][5] | Broad reduction in immune cell infiltration | Effective reduction of total cells, eosinophils, neutrophils, and lymphocytes[4][5] |
| Inflammatory Cytokines (e.g., IL-4, IL-5, IL-13) | Reduced levels | Reduced levels[4][5] | Broad reduction in inflammatory cytokines | Effective reduction[4][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying PI3K inhibitors in the context of allergy.
References
- 1. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform-Specific Functions of Phosphoinositide 3-Kinases: p110δ but Not p110γ Promotes Optimal Allergic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Roles of PI3K pan-inhibitors and PI3K-δ inhibitors in allergic lung inflammation: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3-kinase regulates eosinophil and neutrophil degranulation in patients with allergic rhinitis and allergic asthma irrespective of allergen challenge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The pathophysiological roles of PI3Ks and therapeutic potential of selective inhibitors in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K and ERK1/2 kinase inhibition potentiate protease inhibitor to attenuate allergen induced Th2 immune response in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Nvs-PI3-4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PI3Kγ inhibitor Nvs-PI3-4 with alternative compounds, supported by experimental data. The information is presented to facilitate informed decisions in research applications.
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[4][5] The class I PI3Ks are divided into class IA (p110α, p110β, and p110δ), which are typically activated by receptor tyrosine kinases, and class IB (p110γ), which is activated by G-protein coupled receptors (GPCRs).[4][6] Dysregulation of the PI3K pathway is implicated in various diseases, including cancer, inflammation, and autoimmune disorders.[7] this compound's selectivity for the γ isoform makes it a valuable tool for investigating the specific roles of PI3Kγ in these pathological processes.[1][3]
Comparative Efficacy: this compound vs. Alternative PI3K Inhibitors
The inhibitory activity of this compound has been quantified against various PI3K isoforms, demonstrating its selectivity for PI3Kγ. This section compares the in vitro potency of this compound with other commonly used PI3K inhibitors.
| Inhibitor | Target Isoform(s) | IC50 (nM) vs. p110α | IC50 (nM) vs. p110β | IC50 (nM) vs. p110γ | IC50 (nM) vs. p110δ |
| This compound | PI3Kγ | 1800 [7] | 250 [7] | 90 [7] | 750 [7] |
| AS-252424 | PI3Kγ | 935 | >20000 | 33 | >20000 |
| IC87114 | PI3Kδ | >100000 | 75000 | 29000 | 500 |
| IPI-549 | PI3Kγ | - | - | 1.2 (Cellular IC50) | >146-fold selectivity vs γ |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency. Data is compiled from various sources and experimental conditions may differ.
Experimental Validation of this compound Effects
The biological effects of this compound have been validated in several key cellular and in vivo models of inflammation and allergy. These experiments typically involve the use of mast cells, which play a central role in allergic responses.
In Vitro Mast Cell Degranulation Assay
One of the primary methods to assess the functional impact of PI3Kγ inhibition is the mast cell degranulation assay. This assay measures the release of inflammatory mediators, such as histamine and β-hexosaminidase, from mast cells upon stimulation.
Experimental Protocol:
-
Cell Culture: Bone marrow-derived mast cells (BMMCs) are cultured and sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Inhibitor Treatment: Sensitized BMMCs are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes.
-
Stimulation: Mast cell degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of Degranulation: The supernatant is collected, and the activity of released β-hexosaminidase is measured using a colorimetric substrate. The percentage of degranulation is calculated relative to total cellular β-hexosaminidase content.[8][9][10]
In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a widely used in vivo assay to evaluate localized allergic reactions and the efficacy of anti-inflammatory compounds.
Experimental Protocol:
-
Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear.
-
Inhibitor Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, prior to the antigen challenge.
-
Antigen Challenge: An antigen challenge is performed by an intravenous injection of DNP-HSA along with Evans blue dye.
-
Evaluation of Vascular Permeability: The Evans blue dye extravasates into the tissue at the site of the allergic reaction. The ear tissue is excised, and the dye is extracted using formamide.
-
Quantification: The amount of extravasated dye is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm), which serves as an index of the severity of the anaphylactic reaction.[11][12][13]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
PI3Kγ Signaling Pathway
This diagram illustrates the signaling cascade initiated by GPCR activation, leading to the production of PIP3 by PI3Kγ and subsequent downstream signaling.
Caption: PI3Kγ signaling pathway initiated by GPCR activation.
Experimental Workflow for In Vitro Mast Cell Degranulation Assay
This diagram outlines the key steps involved in the in vitro mast cell degranulation assay used to evaluate the efficacy of this compound.
Caption: Workflow for in vitro mast cell degranulation assay.
Experimental Workflow for In Vivo Passive Cutaneous Anaphylaxis (PCA)
This diagram details the procedure for the in vivo PCA model to assess the anti-allergic effects of this compound.
Caption: Workflow for in vivo passive cutaneous anaphylaxis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 941580-60-5|DC Chemicals [dcchemicals.com]
- 3. glpbio.com [glpbio.com]
- 4. journals.plos.org [journals.plos.org]
- 5. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulation of MicroRNA-223 Promotes Degranulation via the PI3K/Akt Pathway by Targeting IGF-1R in Mast Cells | PLOS One [journals.plos.org]
- 9. PI3Kγ Regulatory Protein p84 Determines Mast Cell Sensitivity to Ras Inhibition—Moving Towards Cell Specific PI3K Targeting? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Spinacetin Suppresses the Mast Cell Activation and Passive Cutaneous Anaphylaxis in Mouse Model [frontiersin.org]
- 12. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 13. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Nvs-PI3-4: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of Nvs-PI3-4, a specific PI3Kγ inhibitor used in allergy, inflammation, and cancer research. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Quantitative Data and Physical Properties
A summary of the known quantitative data for this compound is provided below. Researchers should always refer to the specific product information sheet provided by the supplier for the most accurate and lot-specific data.
| Property | Value | Source |
| Molecular Weight | 402.51 g/mol | GlpBio |
| Formula | C₂₀H₂₆N₄O₃S | GlpBio |
| Solubility (DMSO) | 250 mg/mL (621.10 mM) | MedchemExpress, GlpBio |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | MedchemExpress, LabSolutions |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound, including pure compound, solutions, and contaminated materials. This protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
Experimental Protocol: this compound Disposal
Objective: To safely and effectively dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
This compound waste (solid, liquid, or contaminated materials)
-
Appropriate hazardous waste container (clearly labeled)
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Chemical fume hood
-
Waste manifest or logbook
Procedure:
-
Segregation of Waste:
-
Collect all this compound waste separately from other laboratory waste streams.
-
This includes unused solid compound, solutions in organic solvents (e.g., DMSO), aqueous solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves, and paper towels).
-
-
Waste Container Labeling:
-
Use a designated and compatible hazardous waste container. The container should be in good condition and have a secure lid.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the primary hazard associated with it (e.g., "Toxic," "Chemical Irritant"). Include the accumulation start date.
-
-
Collection of Solid Waste:
-
Carefully transfer any unused or expired solid this compound into the designated hazardous waste container.
-
Avoid creating dust. If possible, handle in a fume hood.
-
-
Collection of Liquid Waste:
-
Pour liquid waste containing this compound (e.g., stock solutions, experimental solutions) directly into the designated hazardous waste container.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should generally be collected separately.
-
For solutions of this compound in organic solvents like DMSO, collect in a container designated for flammable or organic waste.
-
-
Disposal of Contaminated Materials:
-
Place all consumables that have come into direct contact with this compound (e.g., pipette tips, microfuge tubes, contaminated gloves, bench paper) into the solid hazardous waste container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from general laboratory traffic.
-
-
Arranging for Pickup and Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Complete any required waste manifest forms accurately, providing all necessary information about the waste stream.
-
Signaling Pathway and Experimental Workflow Diagrams
To provide further context for researchers working with this compound, the following diagrams illustrate the PI3K/Akt signaling pathway it inhibits and a general workflow for its experimental use and subsequent disposal.
Caption: PI3K/Akt Signaling Pathway with this compound Inhibition.
Caption: Experimental and Disposal Workflow for this compound.
By implementing these procedures and understanding the context of this compound's mechanism of action, laboratories can maintain a high standard of safety and operational excellence. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
